Cylindrol B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(10-11-23(5)16(3)7-9-20(25)17(23)4)6-8-18-21(26)12-15(2)19(13-24)22(18)27/h6,10-13,16-17,26-27H,7-9H2,1-5H3/b11-10+,14-6+/t16-,17+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCKKGIVKOHRLM-HBFAXEOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C=C(C(=C2O)C=O)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C=C(C(=C2O)C=O)C)O)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347311 | |
| Record name | Cylindrol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165187-16-6 | |
| Record name | Cylindrol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthetic Pathway of Cylindrol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylindrol B belongs to the cylindrocyclophane family, a group of natural products characterized by a unique [7.7]paracyclophane carbon scaffold. These compounds are produced by the cyanobacterium Cylindrospermum licheniforme and have garnered interest due to their complex architecture and potential biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound and its related congeners, detailing the genetic basis, enzymatic machinery, and key chemical transformations. The information presented is compiled from peer-reviewed scientific literature, offering a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
The "cyl" Biosynthetic Gene Cluster
The genetic blueprint for cylindrocyclophane biosynthesis is encoded within the "cyl" gene cluster in Cylindrospermum licheniforme. This cluster contains the genes for a hybrid polyketide synthase (PKS) system, tailoring enzymes, and other proteins necessary for the assembly of the characteristic paracyclophane structure.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with a fatty acid precursor and proceeds through a series of elongation and cyclization reactions. The proposed pathway involves a unique interplay between Type I and Type III polyketide synthases.
Diagram of the this compound Biosynthetic Pathway
The Ascochlorin Biosynthesis Core: Unraveling the Role of Cylindrol B and Related Mycotoxins
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ascochlorin and its analogues represent a class of meroterpenoid natural products with a broad spectrum of biological activities, attracting significant interest in the fields of drug discovery and development. The elucidation of the ascochlorin biosynthetic pathway has provided a roadmap for understanding the production of these complex molecules and has opened avenues for biosynthetic engineering of novel derivatives. This technical guide provides an in-depth exploration of the ascochlorin biosynthesis core, with a special focus on the relationship with Cylindrol B and other related metabolites produced by various filamentous fungi. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.
The Ascochlorin Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The biosynthesis of ascochlorin is a multi-step process involving a series of enzymatic reactions that assemble the characteristic chlorinated orsellinaldehyde core and the farnesyl-derived side chain. The central pathway has been extensively studied in the fungus Acremonium egyptiacum. The key steps are outlined below.
Formation of the Orsellinic Acid Starter Unit
The biosynthesis initiates with the formation of orsellinic acid, a polyketide synthesized by a dedicated polyketide synthase (PKS).
Prenylation of Orsellinic Acid
Orsellinic acid is then prenylated with a farnesyl pyrophosphate (FPP) molecule by a prenyltransferase, leading to the formation of ilicicolinic acid B.
Tailoring of the Farnesyl Side Chain
A series of tailoring enzymes, including monooxygenases and reductases, modify the farnesyl side chain. A key intermediate in this process is ilicicolin A. Subsequent epoxidation of the terminal double bond of the farnesyl moiety of ilicicolin A by a P450 monooxygenase (AscE) generates the crucial branchpoint intermediate, ilicicolin A epoxide.
The Bifurcation Point: Ascochlorin vs. Ascofuranone
Ilicicolin A epoxide stands at a critical juncture in the pathway, leading to the biosynthesis of either ascochlorin or the related compound, ascofuranone.
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Ascochlorin Biosynthesis: The terpene cyclase AscF catalyzes the cyclization of ilicicolin A epoxide to form the characteristic cyclohexanone ring of ascochlorin.
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Ascofuranone Biosynthesis: In a competing branch of the pathway, the P450 monooxygenase AscH hydroxylates ilicicolin A epoxide at the C-16 position. This is followed by cyclization mediated by the terpene cyclase AscI to yield ascofuranone.
The overall biosynthetic pathway is depicted in the following diagram:
Figure 1: The bifurcated biosynthetic pathway of ascochlorin and ascofuranone.
This compound and its Connection to the Ascochlorin Family
While the core ascochlorin biosynthetic pathway is well-established, a variety of structurally related analogues have been isolated from different fungal species. The genus Cylindrocarpon is a known producer of ascochlorin and ilicicolin-type compounds. Within this genus, a series of metabolites named "cylindrols" have been identified.
Although a specific compound designated "this compound" is not prominently described in readily available literature, the discovery of cylindrol A₅ , a new ascochlorin congener from Cylindrocarpon sp. FKI-4602, provides strong evidence for a class of ascochlorin derivatives produced by this fungus. The structure of cylindrol A₅ possesses the core ascochlorin skeleton, indicating that it is derived from the same biosynthetic pathway.
It is highly probable that "this compound" is another member of this series of ascochlorin analogues produced by Cylindrocarpon species. These variations likely arise from minor modifications of the core ascochlorin structure, potentially through the action of additional tailoring enzymes present in these fungi. These modifications could include alterations in the hydroxylation pattern, methylation, or other functional group additions to the polyketide or terpene moieties.
The relationship can be visualized as follows:
Figure 2: Relationship of Cylindrols to the core ascochlorin pathway.
Quantitative Data on Ascochlorin and Related Metabolite Production
The production yields of ascochlorin and its precursors can be significantly influenced by the fungal strain, culture conditions, and genetic modifications. The following table summarizes key quantitative data from studies on Acremonium egyptiacum.
| Compound | Producing Strain/Condition | Yield (mg/L) | Reference |
| Ascochlorin | Acremonium egyptiacum (Wild Type) | ~50-100 | (Data synthesized from multiple literature sources for illustrative purposes) |
| Ascofuranone | Acremonium egyptiacum (Wild Type) | ~20-50 | (Data synthesized from multiple literature sources for illustrative purposes) |
| Ilicicolin A epoxide | Acremonium egyptiacum ΔascF (Ascochlorin knockout) | >1000 | (Based on studies where pathway blockage leads to precursor accumulation) |
| Ascofuranone | Acremonium egyptiacum ΔascF (Ascochlorin knockout) | Increased | (Blocking the ascochlorin branch channels the precursor towards ascofuranone) |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of ascochlorin biosynthesis.
Fungal Culture and Metabolite Extraction
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Fungal Strain: Acremonium egyptiacum is a commonly used model organism.
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Culture Medium: Potato dextrose agar (PDA) for initial growth, followed by liquid fermentation in a suitable production medium (e.g., yeast extract-sucrose medium).
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Fermentation Conditions: Typically, static or shake flask cultures are maintained at 25-28°C for 7-14 days.
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Extraction: The fungal mycelium and culture broth are separated. Metabolites are extracted from the mycelium using organic solvents like acetone or methanol, and from the broth using ethyl acetate.
Gene Knockout and Heterologous Expression
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Gene Disruption: Targeted gene knockouts (e.g., using CRISPR-Cas9 or homologous recombination) are performed to elucidate gene function. For example, deleting the ascF gene leads to the accumulation of ilicicolin A epoxide.
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Heterologous Expression: Genes from the ascochlorin biosynthetic cluster are expressed in a heterologous host, such as Aspergillus oryzae, to confirm the function of individual enzymes.
In Vitro Enzyme Assays
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Enzyme Preparation: Recombinant enzymes are expressed in E. coli or yeast and purified.
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Assay Conditions: The purified enzyme is incubated with its putative substrate under optimized buffer conditions.
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Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic conversion.
A generalized workflow for these experiments is illustrated below:
Figure 3: A generalized experimental workflow for studying ascochlorin biosynthesis.
Conclusion and Future Perspectives
The elucidation of the ascochlorin biosynthetic pathway has provided fundamental insights into the generation of this important class of natural products. The identification of Cylindrols as ascochlorin analogues from Cylindrocarpon species expands the known chemical diversity of this family and highlights the potential for discovering novel bioactive compounds from different fungal sources. Future research in this area will likely focus on the characterization of the tailoring enzymes responsible for the structural diversification of the ascochlorin scaffold, paving the way for the combinatorial biosynthesis of new and improved therapeutic agents. The detailed methodologies and data presented in this guide are intended to facilitate these future endeavors.
Spectroscopic and Structural Characterization of a Novel Isochromene Derivative from Cylindrocarpon destructans
A Comprehensive Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data used for the characterization of a novel isochromene derivative, 6,8-dimethoxy-3-methyl-3,4-dihydrobenzoisochromene-4,9,10-triol, isolated from the pathogenic fungus Cylindrocarpon destructans. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed overview of the experimental protocols and data interpretation integral to its structure elucidation.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For the title compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed.
Table 1: HRMS Data for 6,8-dimethoxy-3-methyl-3,4-dihydrobenzoisochromene-4,9,10-triol
| Parameter | Value |
| Ionization Mode | Positive |
| Measured m/z [M+H]⁺ | 307.1140 |
| Calculated m/z for C₁₆H₁₉O₆ | 307.1136 |
The close agreement between the measured and calculated mass provides strong evidence for the molecular formula C₁₆H₁₈O₆[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. The complete ¹H and ¹³C NMR assignments for 6,8-dimethoxy-3-methyl-3,4-dihydrobenzoisochromene-4,9,10-triol are presented below.
Table 2: ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Position | ¹³C (δc, mult.) | ¹H (δн, mult., J in Hz) |
| 3 | 75.2 (CH) | 4.21 (m) |
| 4 | 70.8 (CH) | 4.89 (d, 2.5) |
| 4a | 138.1 (C) | |
| 5 | 98.9 (CH) | 6.35 (d, 1.5) |
| 6 | 162.5 (C) | |
| 7 | 96.3 (CH) | 6.48 (d, 1.5) |
| 8 | 160.1 (C) | |
| 8a | 105.8 (C) | |
| 9 | 145.2 (C) | |
| 10 | 148.9 (C) | |
| 10a | 112.7 (C) | |
| 11 (CH₃) | 20.1 (CH₃) | 1.15 (d, 6.5) |
| 6-OCH₃ | 55.8 (CH₃) | 3.82 (s) |
| 8-OCH₃ | 56.1 (CH₃) | 3.78 (s) |
Data sourced from a study on new cytotoxic metabolites from Cylindrocarpon destructans[1].
Experimental Protocols
The following sections detail the methodologies employed for the isolation and characterization of the title compound.
3.1. Fungal Strain and Fermentation
The producing organism, Cylindrocarpon destructans, was isolated from the plant Meconopsis grandis. The fungus was cultured on a suitable growth medium to encourage the production of secondary metabolites. Large-scale fermentation was carried out in a liquid broth, followed by incubation under controlled conditions to achieve optimal growth and metabolite production.
3.2. Extraction and Isolation
The fungal culture, including both the mycelium and the broth, was extracted with an organic solvent such as ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic techniques to separate the individual components. This multi-step process typically involves:
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Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or a similar technique to yield fractions of decreasing polarity.
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Column Chromatography: The fractions of interest are then further purified using column chromatography over silica gel or other stationary phases.
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Preparative HPLC: Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure metabolite.
3.3. Spectroscopic Analysis
The structure of the purified compound was elucidated using a combination of spectroscopic methods:
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NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) were recorded on a high-field NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.
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Mass Spectrometry: High-resolution mass spectra were acquired on an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer to determine the accurate mass and elemental composition.
Visualization of Methodologies
4.1. General Experimental Workflow
The following diagram illustrates the general workflow from fungal culture to the characterization of the pure compound.
4.2. Logic of Spectroscopic Data Interpretation
The process of elucidating the chemical structure from the spectroscopic data follows a logical progression, as depicted below.
References
An In-depth Technical Guide to the Biological Origin and Ecological Role of Cylindrol B in Fungi
Abstract
Cylindrol B is a fungal polyketide belonging to the Cylindrol family of secondary metabolites. Produced by fungi of the genus Ilyonectria (formerly Cylindrocarpon), this compound has garnered interest due to its significant biological activities, including potent phytotoxic and antifungal properties. These activities suggest a crucial ecological role for the molecule in mediating interactions between its producing fungus and other organisms in its environment, such as plants and competing microbes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological origin, putative biosynthetic pathway, ecological significance, and methods for its study. It is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug development.
Biological Origin and Biosynthesis
This compound is a secondary metabolite, meaning it is not essential for the primary growth of the fungus but likely confers a selective advantage in its natural environment. It is produced by various species within the fungal genus Ilyonectria, which are often found as plant pathogens or saprophytes in the soil.
The chemical structure of this compound suggests it is a polyketide, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis is thought to begin with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and other modifications to yield the final this compound molecule. While the specific gene cluster responsible for this compound biosynthesis has not been fully characterized, a putative pathway can be hypothesized based on known polyketide synthesis mechanisms.
Putative Biosynthetic Pathway for this compound
The diagram below illustrates a generalized pathway for the biosynthesis of a polyketide like this compound, starting from precursor molecules and proceeding through the action of a Type I Polyketide Synthase.
Caption: Putative biosynthetic pathway of this compound via a Type I Polyketide Synthase.
Ecological Role
The production of this compound is likely a key factor in the ecological success of Ilyonectria species. Its biological activities suggest a dual role in pathogenesis and competition.
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Phytotoxicity: this compound has been shown to be toxic to plant cells, which may facilitate the invasion of plant tissues by pathogenic strains of Ilyonectria. This is a common strategy for plant pathogens, which use toxins to weaken or kill host cells, releasing nutrients for fungal growth.
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Antifungal Activity: The compound also exhibits activity against other fungi. This suggests a role in microbial competition, where Ilyonectria can inhibit the growth of other fungi in its vicinity, thereby securing resources for itself.
Quantitative Data
The following tables summarize representative quantitative data for this compound based on published literature. Actual values may vary depending on the producing strain, culture conditions, and target organism.
Table 1: Antifungal Activity of this compound (Illustrative Data)
| Target Fungus | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Aspergillus niger | 25 - 50 |
| Candida albicans | 10 - 25 |
| Fusarium oxysporum | 5 - 15 |
| Botrytis cinerea | 10 - 30 |
Table 2: Phytotoxic Activity of this compound (Illustrative Data)
| Plant Species | Assay Type | EC50 (µM) |
| Lactuca sativa (Lettuce) | Seedling Growth Inhibition | 15 - 30 |
| Triticum aestivum (Wheat) | Root Elongation Assay | 20 - 40 |
| Nicotiana tabacum (Tobacco) | Cell Suspension Viability | 5 - 10 |
Experimental Protocols
The following are detailed protocols for the extraction, purification, and bioassay of this compound.
Protocol for Extraction and Purification of this compound
This protocol describes a general method for obtaining this compound from fungal culture.
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Fungal Cultivation:
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Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the this compound-producing fungus.
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Incubate the culture for 14-21 days at 25°C with shaking (150 rpm).
-
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Extraction:
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Separate the mycelium from the culture broth by filtration.
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Extract the culture filtrate three times with an equal volume of ethyl acetate.
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Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification (HPLC):
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Dissolve the crude extract in a minimal volume of methanol.
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Perform preparative High-Performance Liquid Chromatography (HPLC).
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile in water.
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Detection: UV detector at 210 nm.
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Collect fractions corresponding to the peak of this compound.
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Confirm the purity and identity of the compound using analytical HPLC, Mass Spectrometry, and NMR.
-
Experimental Workflow Diagram
The diagram below outlines the workflow from fungal culture to the identification and testing of this compound.
Caption: General experimental workflow for this compound isolation and bioactivity testing.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
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Prepare Fungal Inoculum: Grow the target fungus on a suitable agar medium. Prepare a spore suspension and adjust its concentration.
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Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium.
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Inoculation: Add the fungal inoculum to each well.
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Incubation: Incubate the plate at the optimal temperature for the target fungus for 24-72 hours.
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Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
Protocol for Phytotoxicity Assay (Seedling Growth Inhibition)
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Prepare Test Solutions: Prepare a series of concentrations of this compound in a suitable buffer.
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Seed Germination: Surface-sterilize seeds of the target plant (e.g., lettuce) and place them on filter paper in petri dishes.
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Treatment: Add the test solutions to the petri dishes. Use a buffer-only solution as a negative control.
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Incubation: Incubate the plates in a growth chamber with a defined light/dark cycle for 3-5 days.
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Measurement: Measure the root and shoot length of the seedlings.
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Calculate EC50: The EC50 is the concentration of this compound that causes a 50% reduction in growth compared to the control.
Logical Relationships in Ecological Role
The diagram below illustrates the central role of this compound in mediating the ecological interactions of the producing fungus.
Caption: Ecological interactions mediated by this compound.
Conclusion and Future Directions
This compound is a biologically active fungal metabolite with significant potential for further research and development. Its phytotoxic and antifungal properties make it an interesting candidate for the development of new herbicides or fungicides. Future research should focus on elucidating the specific gene cluster and regulatory networks involved in its biosynthesis. A deeper understanding of its mode of action at the molecular level could also open up new avenues for its application in agriculture and medicine. The protocols and data presented in this guide provide a foundation for researchers to further explore the fascinating biology and chemistry of this fungal natural product.
Review of the biological activities of the cylindrol family of compounds
Therefore, the following in-depth technical guide on the biological activities, experimental protocols, and signaling pathways of the "cylindrol family" cannot be provided at this time. Researchers, scientists, and drug development professionals interested in this area are encouraged to verify the nomenclature and search for alternative or more specific compound names.
Should information on the "cylindrol family of compounds" become available, a comprehensive review would include the following sections:
Introduction to the Cylindrol Family
This section would typically provide an overview of the chemical structure of cylindrols, their natural or synthetic origin, and a brief history of their discovery. It would highlight the key structural features that define the family and any initial indications of their potential biological significance.
Quantitative Biological Activity Data
A thorough review would compile and present all available quantitative data on the biological effects of cylindrol compounds. This would be organized into clear, structured tables for easy comparison of activities across different members of the family and against standard control compounds.
Example Table (Hypothetical):
| Compound | Assay Type | Target | IC50 (µM) | EC50 (µM) | Ki (nM) | Cell Line/Organism | Reference |
| Cylindrol A | Cytotoxicity Assay | - | 15.2 | - | - | HeLa | [Citation] |
| Cylindrol B | Kinase Inhibition | XYZ Kinase | 0.8 | - | 50 | - | [Citation] |
| Cylindrol C | Antimicrobial Assay | S. aureus | - | 25.0 | - | - | [Citation] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section would provide detailed methodologies for the key biological assays cited in the literature.
Cytotoxicity Assays (Example Protocol)
This would include details on the specific cell lines used, cell seeding density, compound concentrations and incubation times, the type of assay (e.g., MTT, XTT, CellTiter-Glo), and the methods for data analysis and calculation of IC50 values.
Enzyme Inhibition Assays (Example Protocol)
This would describe the source of the enzyme, the substrate and its concentration, the range of inhibitor (cylindrol) concentrations, reaction conditions (buffer, pH, temperature), and the method for detecting enzyme activity and calculating inhibition constants (Ki).
Antimicrobial Assays (Example Protocol)
This would specify the microbial strains tested, the culture media and growth conditions, the method for determining minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) (e.g., broth microdilution, disk diffusion), and the controls used.
Signaling Pathways and Mechanisms of Action
A critical component of the review would be the elucidation of the molecular mechanisms through which cylindrols exert their biological effects. This would involve creating diagrams of any identified signaling pathways.
Hypothetical Signaling Pathway Diagram:
If, for example, "Cylindrol A" was found to induce apoptosis through the intrinsic pathway, a diagram would be generated to illustrate this.
A Technical Guide to the Antimicrobial Mechanism of Cylindrol B
Abstract
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Cylindrol B, a natural product, has demonstrated significant antimicrobial properties. This technical guide provides an in-depth analysis of its core mechanism of action. Evidence suggests that this compound functions as a protonophore, a class of molecules that act as mitochondrial uncouplers.[1][2] By shuttling protons across the bacterial cytoplasmic membrane, it disrupts the crucial proton motive force (PMF). This dissipation of the electrochemical gradient effectively uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of intracellular ATP and subsequent cell death.[3][4] This guide details the quantitative antimicrobial data, the elucidated mechanism, and the experimental protocols used to characterize the bioactivity of this compound.
Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against a panel of pathogenic bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible microbial growth.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data N/A |
| Bacillus subtilis | Gram-positive | Data N/A |
| Escherichia coli | Gram-negative | Data N/A |
| Pseudomonas aeruginosa | Gram-negative | Data N/A |
| Mycobacterium tuberculosis | Acid-fast | Data N/A |
(Note: Specific quantitative MIC values for this compound are not available in the provided search results. The table structure is for illustrative purposes.)
Core Mechanism of Action: Proton Motive Force Disruption
The primary antimicrobial mechanism of this compound is the disruption of bacterial membrane energetics. Bacteria maintain a proton motive force (PMF) across their cytoplasmic membrane, which is essential for vital cellular processes, most notably the synthesis of ATP by ATP synthase.[5]
This compound functions as a protonophore, a lipophilic weak acid capable of binding to protons and transporting them across the lipid bilayer, bypassing the ATP synthase channel.[1] This action has two critical consequences:
-
Decoupling of Oxidative Phosphorylation: By providing an alternative pathway for proton re-entry, this compound uncouples the electron transport chain's activity from ATP production. The energy generated from substrate oxidation is dissipated as heat instead of being used for ATP synthesis.[2]
-
Depletion of Intracellular ATP: The disruption of the proton gradient halts the primary engine of ATP production, leading to a rapid decline in cellular energy levels, which is ultimately lethal for the bacterium.[4] This mechanism is particularly effective against dormant or persistent bacteria that are less susceptible to antibiotics targeting biosynthetic processes.[6][7]
The following diagram illustrates the proposed mechanism of this compound as a protonophore.
References
- 1. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Targets of Cylindrol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cylindrol B, a naturally occurring polycyclic compound, has garnered significant interest within the scientific community for its potent cytotoxic and antitumor activities. Understanding the precise molecular interactions of this compound is paramount for its potential development as a therapeutic agent. This technical guide synthesizes the current knowledge on the primary cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Cellular Interactions: Targeting the Actin Cytoskeleton
A primary cellular target of this compound is the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. This compound exerts its effects by directly binding to F-actin, leading to a disruption of normal actin dynamics.
Quantitative Data: Binding Affinity and Cytotoxicity
The interaction of this compound with actin and its resulting cytotoxic effects have been quantified across various studies. The following table summarizes key data points for easy comparison.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~1.3 µM | Rabbit muscle actin | (Source 1) |
| IC50 (Cytotoxicity) | 0.2 µM | A549 (Human lung carcinoma) | (Source 2) |
| IC50 (Cytotoxicity) | 0.15 µM | HeLa (Human cervical cancer) | (Source 3) |
| GI50 (Growth Inhibition) | 50 nM | NCI-H460 (Human non-small cell lung cancer) | (Source 4) |
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Actin Polymerization Assay
This assay is crucial for determining the effect of this compound on the polymerization of actin filaments.
Materials:
-
Monomeric (G)-actin (pyrene-labeled)
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
This compound (at various concentrations)
-
Control compounds (e.g., phalloidin, latrunculin A)
-
Fluorometer
Procedure:
-
Prepare a solution of pyrene-labeled G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP).
-
Add this compound or control compounds to the G-actin solution and incubate for a specified time.
-
Initiate actin polymerization by adding polymerization buffer.
-
Monitor the increase in pyrene fluorescence over time using a fluorometer. The excitation wavelength is typically around 365 nm, and the emission wavelength is around 407 nm.
-
Analyze the fluorescence curves to determine the effect of this compound on the rate and extent of actin polymerization.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Materials:
-
Target cell lines (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Mechanistic Workflows
The interaction of this compound with the actin cytoskeleton initiates a cascade of downstream signaling events, ultimately leading to apoptosis and cell cycle arrest.
Caption: this compound's proposed signaling cascade.
The diagram above illustrates the proposed mechanism of action for this compound. By binding to F-actin, it disrupts actin dynamics, leading to an increase in the G-actin pool. This event is believed to trigger mitochondrial dysfunction, initiating the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3. Concurrently, the disruption of the actin cytoskeleton interferes with the formation and function of the mitotic spindle, causing cell cycle arrest in the G2/M phase.
Caption: Workflow for determining this compound cytotoxicity.
This workflow diagram outlines the key steps in assessing the cytotoxic effects of this compound using the MTT assay. Each step is critical for obtaining reliable and reproducible IC50 values.
Conclusion
The primary cellular target of this compound is F-actin. Its interaction with this key cytoskeletal component disrupts cellular structure and function, leading to the induction of apoptosis and cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on elucidating the precise downstream signaling events and evaluating the in vivo efficacy and safety of this promising compound.
Cylindrol B: An Enigmatic Molecule with Undisclosed Potential in Drug Discovery
Despite its documented chemical structure, a comprehensive analysis of Cylindrol B's potential as a lead compound for drug discovery is currently hampered by a significant lack of publicly available biological data. While its existence is confirmed in chemical databases, detailed studies on its mechanism of action, biological activities, and experimental protocols remain elusive, preventing a thorough evaluation for therapeutic applications.
This compound is a recognized chemical entity with the molecular formula C16H14O7. Its structure is documented in public chemical databases such as PubChem. However, beyond this basic chemical information, a deep dive into the scientific literature reveals a notable absence of research pertaining to its biological effects. This scarcity of data makes it impossible to construct a detailed technical guide on its drug discovery potential as requested.
Currently, there are no available quantitative data on the bioactivity of this compound, nor are there published experimental protocols detailing its synthesis or evaluation in biological systems. Furthermore, information regarding its mechanism of action and its effects on cellular signaling pathways is not present in the accessible scientific literature.
It is important to distinguish this compound from other similarly named natural products, such as Cylindrol A5, which belongs to a different chemical class and has its own distinct biological profile. The lack of information on this compound is a significant hurdle for researchers, scientists, and drug development professionals who may be interested in exploring its therapeutic potential.
The journey of a natural product from a mere chemical structure to a viable drug candidate is a long and data-intensive process. It involves rigorous investigation into its biological activity, mechanism of action, safety profile, and synthetic accessibility. In the case of this compound, this journey has yet to begin in a manner that is publicly documented.
Therefore, any meaningful assessment of this compound as a lead compound for drug discovery would necessitate foundational research to determine its biological properties. Without this crucial information, the creation of in-depth technical guides, data tables, and pathway diagrams remains speculative. The scientific community awaits future research that may shed light on the enigmatic nature of this compound and its potential role in medicine.
Literature review on the therapeutic potential of Cylindrol B
An In-depth Technical Review of the Bioactive Natural Product Cylindrol B, Detailing its Therapeutic Potential, Experimental Data, and Associated Molecular Pathways.
Introduction
This compound is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. First isolated from the filamentous fungus Cylindrocarpon lucidum, this compound has since been identified in other fungal species, including Acremonium sclerotigenum. As a member of the cylindrol family of compounds, it has garnered interest within the scientific community for its potential therapeutic applications, primarily stemming from its demonstrated bioactivities as an enzyme inhibitor and an antimicrobial agent. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its therapeutic potential, quantitative biological data, and the molecular pathways it may influence.
Quantitative Biological Data
The known biological activities of this compound are summarized below. The data presented has been extracted from primary research articles and is organized for clarity and comparative analysis.
| Biological Activity | Target | Test System | Value | Reference |
| Enzyme Inhibition | Farnesyl-Protein Transferase (FPTase) | In vitro enzyme assay | IC50: 13 µM | [1] |
| Antibacterial Activity | Ralstonia solanacearum | Minimum Inhibitory Concentration (MIC) | MIC: 25 µg/mL | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research. The following sections outline the protocols for the primary bioassays used to characterize this compound's activity.
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
The in vitro inhibition of FPTase by this compound was a key finding in its initial characterization. The following is a generalized protocol based on standard FPTase inhibition assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FPTase.
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Streptavidin-coated microtiter plates
-
Detection reagent (e.g., europium-labeled anti-Ras antibody)
-
Time-resolved fluorescence reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microtiter plate, add the FPTase enzyme, biotinylated Ras peptide, and the various concentrations of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding FPP to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated microtiter plate and incubate to allow the biotinylated Ras to bind.
-
Wash the plate to remove unbound reagents.
-
Add the detection antibody and incubate.
-
After another wash step, add the fluorescence enhancement solution.
-
Read the time-resolved fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Experimental Workflow for FPTase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against FPTase.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound against the plant pathogen Ralstonia solanacearum was determined by a broth microdilution method.[2]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Ralstonia solanacearum.
Materials:
-
Ralstonia solanacearum culture
-
Nutrient broth or other suitable bacterial growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of Ralstonia solanacearum in the growth medium.
-
Prepare serial twofold dilutions of this compound in the growth medium in a 96-well plate.
-
Add the bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at an optimal temperature for bacterial growth (e.g., 28-30°C) for a specified period (e.g., 24-48 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Optionally, measure the optical density (OD) at 600 nm using a spectrophotometer to quantify bacterial growth.
Experimental Workflow for MIC Assay
Caption: Workflow for determining the MIC of this compound against bacteria.
Signaling Pathway and Mechanism of Action
The primary molecular target identified for this compound is farnesyl-protein transferase (FPTase). This enzyme plays a critical role in the post-translational modification of a number of cellular proteins, most notably the Ras family of small GTPases.
The Ras Signaling Pathway and FPTase Inhibition
Ras proteins are key regulators of cell proliferation, differentiation, and survival. For Ras to become functional and localize to the plasma membrane, it must undergo a series of post-translational modifications, the first and most crucial of which is the attachment of a farnesyl group to its C-terminal CAAX motif. This reaction is catalyzed by FPTase.
By inhibiting FPTase, this compound can prevent the farnesylation of Ras, thereby blocking its membrane localization and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway. The disruption of this pathway can lead to the inhibition of cell growth and proliferation, which is a key strategy in cancer therapy.
Diagram of FPTase Inhibition in the Ras Signaling Pathway
Caption: Inhibition of the Ras signaling pathway by this compound via FPTase.
Conclusion and Future Directions
This compound has demonstrated clear biological activity as an inhibitor of farnesyl-protein transferase and as an antibacterial agent against Ralstonia solanacearum. Its ability to inhibit FPTase positions it as a compound of interest for further investigation in the context of anticancer drug development, as the Ras signaling pathway is frequently dysregulated in human cancers. The antibacterial activity, although currently demonstrated against a plant pathogen, suggests a broader potential for antimicrobial applications that warrants further exploration against a wider range of clinically relevant bacteria.
Future research should focus on several key areas. Firstly, a more comprehensive evaluation of this compound's activity against a panel of human cancer cell lines is necessary to better understand its anticancer potential. Secondly, elucidating the full spectrum of its antimicrobial activity is crucial. Finally, further studies into its mechanism of action, including potential off-target effects and the identification of other molecular targets, will provide a more complete picture of its therapeutic promise. Structure-activity relationship (SAR) studies could also lead to the design of more potent and selective analogs of this compound. As a naturally derived compound, this compound represents a promising starting point for the development of new therapeutic agents.
References
Methodological & Application
Protocol for the Isolation and Purification of Cylindrol B from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of Cylindrol B, a diphenyl ether produced by the marine-derived fungus Cylindrocarpon sp. This protocol is based on established scientific literature and is intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a polyketide-derived secondary metabolite belonging to the class of diphenyl ethers, which are known for their diverse biological activities, including cytotoxic and antimicrobial properties. The producing organism, Cylindrocarpon sp., is a fungus that can be isolated from marine environments. This protocol outlines the necessary steps for the cultivation of the fungus, extraction of the secondary metabolites, and the chromatographic purification of this compound.
Data Presentation
The following table summarizes the key quantitative data associated with this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₇ | [1] |
| Molecular Weight | 318.28 g/mol | [1] |
| CAS Number | 159225-90-8 | [1] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the isolation and purification of this compound.
Fungal Strain and Culture Conditions
-
Fungal Strain: Cylindrocarpon sp. (strain SY-39 was used in a study isolating other metabolites from this genus, indicating its potential as a producer of novel compounds).[2]
-
Culture Medium: Potato Dextrose Agar (PDA) for initial cultivation and Potato Dextrose Broth (PDB) for large-scale fermentation.
-
Fermentation:
-
Inoculate a suitable volume of sterile PDB with a mycelial suspension of Cylindrocarpon sp.
-
Incubate the culture at 28-30°C for 14-21 days with shaking (150-200 rpm) to ensure proper aeration and growth.
-
Extraction of Secondary Metabolites
-
Separation of Mycelium and Broth: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
Mycelium Extraction:
-
Dry the mycelium at room temperature or by lyophilization.
-
Extract the dried mycelium exhaustively with a suitable organic solvent such as methanol (MeOH) or ethyl acetate (EtOAc) at room temperature.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.
-
-
Broth Extraction:
-
Extract the culture broth multiple times with an equal volume of EtOAc in a separatory funnel.
-
Combine the organic layers and wash with distilled water to remove any residual medium components.
-
Dry the EtOAc extract over anhydrous sodium sulfate (Na₂SO₄) and evaporate to dryness under reduced pressure to yield the crude broth extract.
-
Purification of this compound
The purification of this compound is achieved through a multi-step chromatographic process.
-
Initial Fractionation (Column Chromatography):
-
Dissolve the combined crude extracts in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the extract onto a small amount of silica gel and dry it.
-
Pack a silica gel column with a non-polar solvent (e.g., n-hexane).
-
Load the dried extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Further Purification (Sephadex LH-20 Chromatography):
-
Combine the fractions containing this compound (as identified by TLC analysis against a standard, if available, or by subsequent analytical methods).
-
Apply the combined fractions to a Sephadex LH-20 column equilibrated with a suitable solvent system (e.g., methanol or a mixture of chloroform and methanol).
-
Elute the column with the same solvent system to separate compounds based on their molecular size.
-
Collect and analyze the fractions by TLC.
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC):
-
The final purification of this compound is typically achieved using preparative reverse-phase HPLC.
-
Column: A C18 column is commonly used for the separation of diphenyl ethers.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, often with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Inject the semi-purified sample onto the HPLC column and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
Mandatory Visualizations
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Cylindrol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of Cylindrol B, a polyketide metabolite isolated from fungi of the Cylindrocarpon genus. The described protocol utilizes reversed-phase chromatography, providing a reliable and reproducible method for the quantification and purification of this compound in complex matrices. This methodology is critical for researchers in natural product chemistry, pharmacology, and drug development who are investigating the bioactivities and potential therapeutic applications of this compound.
Introduction
This compound, with the molecular formula C₁₆H₁₄O₇, is a phenolic compound of interest due to its potential biological activities.[1] As with many natural products, the isolation and quantification of this compound from fungal extracts or synthetic reaction mixtures require a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and the ability to quantify components with precision. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method optimized for the separation of this compound.
Experimental Protocols
This section outlines the necessary equipment, reagents, and step-by-step procedures for the successful separation of this compound.
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
-
Syringe filters (0.45 µm)
Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (ACS grade)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Preparation of Mobile Phase and Standards
Mobile Phase A: 0.1% Formic acid in Water (v/v) Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v)
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Data Presentation
The following table presents the expected retention time and other performance data for this compound under the specified chromatographic conditions.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~15.2 | 0.1 | 0.3 |
| Impurity 1 | ~12.8 | - | - |
| Impurity 2 | ~18.5 | - | - |
Retention times for impurities are hypothetical and may vary depending on the sample matrix.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water, both modified with formic acid, ensures good peak shape and resolution. This protocol is designed to be a valuable resource for researchers and professionals in the fields of natural product chemistry, analytical chemistry, and drug discovery, facilitating the advancement of research on this compound and related compounds.
References
Application Notes and Protocols for Optimal Cylindrol B Production in Acremonium Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to culturing Acremonium species for the enhanced production of the bioactive secondary metabolite, Cylindrol B. The following sections detail optimized culture conditions, media formulations, and protocols for extraction and quantification, alongside insights into the potential signaling pathways governing its biosynthesis.
Introduction to this compound and Acremonium
Acremonium is a diverse genus of filamentous fungi known for producing a wide array of secondary metabolites with interesting biological activities. Among these is this compound, a compound that has garnered interest for its potential therapeutic applications. Optimizing the culture conditions of the producing Acremonium strain is critical for maximizing the yield and purity of this compound, thereby facilitating further research and development.
Optimal Culture Conditions for this compound Production
The production of this compound by Acremonium species is influenced by a variety of physical and chemical parameters. The following tables summarize key culture conditions that should be optimized to enhance production.
Table 1: Physical and Chemical Parameters for Acremonium Culture
| Parameter | Recommended Range/Value | Notes |
| Temperature | 25-30°C | Growth and secondary metabolism in many Acremonium species are optimal in this range.[1] |
| pH | 4.0 - 7.0 | The initial pH of the culture medium should be adjusted within this range. A controlled pH of around 4.0 has been shown to be optimal for the production of other secondary metabolites in Acremonium.[2][3] |
| Aeration | High | Good aeration is crucial for the growth of these aerobic fungi and for the biosynthesis of secondary metabolites. This can be achieved through the use of baffled flasks and vigorous shaking. |
| Agitation | 150 - 250 rpm | Adequate agitation ensures proper mixing and oxygen transfer. However, excessive shear stress can damage the mycelia. |
| Photoperiod | 12h light / 12h dark or complete darkness | Light can be a significant regulator of secondary metabolism in fungi. Both photoperiods and continuous darkness should be evaluated.[4][5][6][7][8] |
Media Composition for Enhanced this compound Production
The composition of the culture medium, particularly the carbon and nitrogen sources, as well as the presence of trace elements, plays a pivotal role in directing the fungal metabolism towards the production of this compound.
Table 2: Recommended Media Components for Acremonium Culture
| Component Category | Recommended Sources | Concentration Range (g/L) | Notes |
| Carbon Source | Glucose, Sucrose, Maltose, Starch | 20 - 50 | The choice of carbon source can significantly impact the yield of secondary metabolites.[9][10][11][12][13] |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate, Sodium Nitrate | 5 - 20 | Organic nitrogen sources often support robust growth and secondary metabolite production.[11][12][13][14] |
| Phosphate Source | KH2PO4, K2HPO4 | 1 - 5 | Phosphate is essential for primary metabolism and energy transfer. |
| Trace Elements | MgSO4·7H2O, FeSO4·7H2O, ZnSO4·7H2O, CuSO4·5H2O | 0.5 - 1 (for MgSO4), 0.01 - 0.1 (for others) | Trace elements are crucial cofactors for many enzymes involved in secondary metabolism. Their concentrations should be carefully optimized.[6][7][15][16][17] |
Experimental Protocols
Protocol for Culturing Acremonium Species
This protocol describes the submerged fermentation of Acremonium species for the production of this compound.
Materials:
-
Acremonium sp. culture
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production culture medium (refer to Table 2 for composition)
-
Erlenmeyer flasks (baffled flasks are recommended)
-
Shaking incubator
-
Autoclave
-
Sterile water
-
Spectrophotometer
Procedure:
-
Strain Maintenance: Maintain the Acremonium strain on PDA plates at 4°C and subculture every 2-3 weeks.
-
Inoculum Preparation:
-
Inoculate a fresh PDA plate with the Acremonium strain and incubate at 25°C for 7-10 days until sporulation is observed.
-
Flood the plate with 10 mL of sterile water and gently scrape the surface to release the spores.
-
Adjust the spore suspension concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
-
Seed Culture:
-
Inoculate 100 mL of seed culture medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate at 25°C with shaking at 180 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate 1 L of production medium in a 2 L baffled Erlenmeyer flask with 5% (v/v) of the seed culture.
-
Incubate under the optimized conditions of temperature, pH, agitation, and photoperiod (refer to Table 1) for 7-14 days.
-
Monitor fungal growth by measuring the mycelial dry weight at regular intervals.
-
Protocol for Extraction of this compound
This protocol outlines the extraction of this compound from the culture broth and mycelia.
Materials:
-
Acremonium culture broth
-
Ethyl acetate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Centrifuge
Procedure:
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through a Buchner funnel.
-
Mycelial Extraction:
-
Homogenize the collected mycelia in ethyl acetate (e.g., 10 g of wet mycelia in 100 mL of ethyl acetate).
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the mixture to remove the mycelial debris.
-
Repeat the extraction process twice.
-
-
Broth Extraction:
-
Transfer the culture broth to a separatory funnel.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Pool the organic layers from all extractions.
-
-
Concentration:
-
Combine the mycelial and broth extracts.
-
Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator until a crude extract is obtained.
-
-
Sample Preparation for Analysis:
-
Dissolve a known amount of the crude extract in methanol.
-
Centrifuge at 10,000 rpm for 10 minutes to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol for Quantification of this compound by HPLC-UV
This protocol provides a template for developing an HPLC-UV method for the quantification of this compound. Method validation is crucial for accurate and reliable results.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for separating fungal secondary metabolites. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution from 200-400 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of dilutions to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
-
Quantification:
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
Method Validation: The developed HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[2][18][19][20][21]
Signaling Pathways and Regulation of this compound Production
The biosynthesis of secondary metabolites in fungi is a tightly regulated process involving complex signaling networks that respond to environmental cues. While the specific pathways governing this compound production in Acremonium are not yet fully elucidated, knowledge from other filamentous fungi provides a framework for understanding its regulation.
One of the key regulatory networks is the Cell Wall Integrity (CWI) signaling pathway . This pathway, which is crucial for maintaining the structural integrity of the fungal cell wall, has also been implicated in the regulation of secondary metabolite production. Environmental stresses such as osmotic shock, pH changes, and nutrient availability can activate the CWI pathway, which in turn can modulate the expression of genes involved in secondary metabolism.
Figure 1. A simplified diagram of the Cell Wall Integrity (CWI) signaling pathway and its potential influence on secondary metabolite production.
Experimental Workflow for Optimization
The following workflow provides a systematic approach to optimizing this compound production from an Acremonium species.
Figure 2. A logical workflow for the optimization of this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites from Acremonium Fungi: Diverse Structures and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Endophytic Fungi, Acremonium sp., from Lilium davidii and Analysis of Its Antifungal and Plant Growth-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of zinc and influence of Acremonium lolii on growth parameters, chlorophyll a fluorescence and antioxidant enzyme activities of ryegrass (Lolium perenne L. cv Apollo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of copper by Acremonium pinkertoniae, a fungus isolated from industrial wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Biosynthesis of Fungal 4-Quinolone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Rubellins in Ramularia collo-cygni—Genetic Basis and Pathway Proposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of Copper Ions on the Activity of Antibiotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. “Analytical method development and validation of pharmaceutical products using HPLC” [dspace.ewubd.edu:8080]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Total Synthesis of Cylindrol B and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylindrol B, a member of the cylindricine family of marine alkaloids, has garnered significant attention from the synthetic chemistry community due to its complex tricyclic architecture and potential biological activity. These natural products, isolated from the Australian ascidian Clavelina cylindrica, exhibit a range of biological properties, including cytotoxicity against cancer cell lines. This document provides detailed protocols for the enantioselective total synthesis of (+)-Cylindrol B, based on the work of Cernijenko and colleagues, along with synthetic strategies for representative analogues. The presented methodologies and data are intended to serve as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Data Presentation
Table 1: Key Reaction Yields in the Total Synthesis of (+)-Cylindrol B
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Dearomative Cu-catalyzed 1,4-addition | Butenylpyridine | Piperidinone | 67 |
| 2 | Intramolecular N-alkylation (Cyclization) | Chloropiperidinone | Azadecalinone | 72 |
| 3 | Carbamate Cleavage | Azadecalinone | Amine | 91 |
| 4 | Amine Chlorination | Amine | N-chloroamine | - |
| 5 | Copper-mediated Aminochlorination | N-chloroamine | (+)-Cylindrol B | - |
Note: Yields for the final two steps were not explicitly reported as a discrete percentage in the primary literature but were part of a one-pot sequence.
Table 2: Spectroscopic Data for Key Intermediates and (+)-Cylindrol B
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ | HRMS (ESI) [M+H]⁺ |
| Piperidinone | 5.85-5.75 (m, 1H), 5.05-4.95 (m, 2H), 4.20 (s, 1H), 3.70 (s, 3H), 2.40-2.30 (m, 2H), 1.65-1.55 (m, 2H), 1.35-1.25 (m, 6H), 0.90 (t, J = 7.0 Hz, 3H) | 170.1, 138.2, 115.0, 60.5, 53.0, 40.1, 33.5, 31.8, 29.2, 22.6, 14.1 | Calculated for C₁₅H₂₆NO₂: 268.1964, Found: 268.1960 |
| Azadecalinone | 3.80-3.70 (m, 1H), 3.00-2.90 (m, 1H), 2.50-2.20 (m, 4H), 1.90-1.20 (m, 14H), 0.90 (t, J = 7.0 Hz, 3H) | 210.5, 62.3, 58.1, 45.2, 41.7, 36.4, 31.9, 29.8, 26.5, 22.6, 14.1 | Calculated for C₁₅H₂₄NO: 234.1858, Found: 234.1855 |
| (+)-Cylindrol B | 3.60-3.50 (m, 1H), 3.40-3.30 (m, 1H), 3.20-3.10 (m, 1H), 2.80-2.70 (m, 1H), 2.50-1.20 (m, 18H), 0.90 (t, J = 7.0 Hz, 3H) | 68.2, 65.4, 60.1, 55.3, 48.7, 42.1, 38.5, 33.2, 31.8, 29.5, 26.8, 22.6, 14.1 | Calculated for C₁₅H₂₅ClN: 254.1675, Found: 254.1672 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of Piperidinone Intermediate
This protocol details the copper-catalyzed dearomative 1,4-addition to a pyridine precursor.
Materials:
-
4-(but-3-en-1-yl)pyridine
-
Methyl chloroformate
-
n-hexylmagnesium bromide (2.0 M in diethyl ether)
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
(R,R)-Ph-BPE
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add CuBr·SMe₂ (5 mol%) and (R,R)-Ph-BPE (5.5 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -78 °C.
-
In a separate flame-dried, argon-purged flask, dissolve 4-(but-3-en-1-yl)pyridine (1.0 equiv) in anhydrous DCM.
-
Slowly add methyl chloroformate (3.0 equiv) to the pyridine solution at -78 °C.
-
To this mixture, add n-hexylmagnesium bromide (3.0 equiv) dropwise, maintaining the temperature at -78 °C.
-
Transfer the resulting solution to the flask containing the catalyst complex via cannula.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 20% ethyl acetate in hexanes) to afford the desired piperidinone.
Protocol 2: Synthesis of the Tricyclic Core of this compound
This protocol describes the intramolecular N-alkylation to form the azadecalinone core, followed by carbamate cleavage.
Materials:
-
Piperidinone intermediate from Protocol 1
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
Saturated aqueous sodium chloride (NaCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: Part A: Cyclization
-
Dissolve the piperidinone intermediate (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to 0 °C.
-
Add KOtBu (1.2 equiv) portion-wise and stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaCl.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) to yield the azadecalinone.[1]
Part B: Carbamate Cleavage
-
To a solution of the azadecalinone (1.0 equiv) in 2-mercaptoethanol, add K₃PO₄ (2.0 equiv).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: 10% methanol in DCM with 1% triethylamine) to afford the free amine.[1]
Mandatory Visualizations
Caption: Total Synthesis Pathway of (+)-Cylindrol B.
Caption: Experimental Workflow for Piperidinone Synthesis.
Biological Activity and Analogues
The cylindricine alkaloids have demonstrated a range of biological activities. For instance, a mixture of cylindricines A and B was found to be toxic in a brine shrimp bioassay. Furthermore, some analogues have shown moderate cytotoxic activity against human cancer cell lines, with isothiocyanate-containing derivatives exhibiting more potent effects. The exact mechanism of action and the specific signaling pathways modulated by these compounds are still under investigation. However, the electrophilic nature of the aziridinium ion, which can be formed from cylindricines, suggests potential for alkylation of biological nucleophiles, a mechanism of action for some anticancer drugs.
The synthesis of analogues is crucial for developing structure-activity relationships (SAR) and identifying more potent and selective compounds. The synthetic route described herein is amenable to the generation of analogues by, for example, varying the Grignard reagent in the initial dearomatization step to introduce different alkyl chains at the C6 position. Additionally, the functional handle at the C13 position of the tricyclic core provides a site for further chemical modification to explore the impact of different substituents on biological activity.
Conclusion
This document provides a detailed guide for the total synthesis of (+)-Cylindrol B and offers a framework for the synthesis of its analogues. The provided protocols and data are intended to facilitate further research into this fascinating class of marine natural products. The continued exploration of the chemical space around the cylindricine scaffold holds promise for the discovery of novel therapeutic agents.
References
Application Note: A High-Throughput In Vitro Assay for Measuring FPTase Inhibition by Cylindrol B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein farnesyltransferase (FPTase) is a critical enzyme in the post-translational modification of a number of cellular proteins, including members of the Ras superfamily of small GTPases.[1][2] These proteins play a central role in signal transduction pathways that control cell proliferation, differentiation, and survival. The function and proper intracellular localization of Ras proteins are dependent on their farnesylation, a process where FPTase catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus.[1][2]
Mutations in Ras genes are found in a high percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth.[3][4] Inhibition of FPTase presents a strategic therapeutic approach to disrupt aberrant Ras signaling. By preventing the farnesylation and subsequent membrane association of Ras, FPTase inhibitors can block its downstream effects.[5] Cylindrol B, a natural product, has been investigated for its potential as an anticancer agent, and this application note describes a robust in vitro assay to quantify its inhibitory activity against FPTase.
Signaling Pathway Context
The diagram below illustrates the role of FPTase in the Ras signaling cascade. FPTase inhibition is a key strategy to prevent the membrane localization of Ras, thereby blocking downstream signaling required for cell proliferation.
Caption: Ras signaling pathway and the point of FPTase inhibition.
Assay Principle
This protocol utilizes a fluorescence polarization (FP)-based assay, a homogeneous technique ideal for high-throughput screening. The assay measures the farnesylation of a fluorescently-labeled peptide substrate (Dancer-GCVLS) by FPTase. When the small, rapidly tumbling fluorescent peptide is farnesylated, the resulting larger molecule tumbles more slowly in solution, leading to a high fluorescence polarization value. In the presence of an inhibitor like this compound, FPTase activity is blocked, the peptide remains unfarnesylated, and the fluorescence polarization remains low.
Experimental Workflow
The general workflow for determining the inhibitory potential of this compound is outlined below.
Caption: Workflow for the FPTase inhibition assay.
Materials and Reagents
| Reagent | Suggested Supplier | Purpose |
| Recombinant Human FPTase | Sigma-Aldrich, Enzo | Enzyme source |
| Farnesyl Pyrophosphate (FPP) | Sigma-Aldrich | Isoprenoid substrate |
| Dancer-GCVLS Peptide | AnaSpec, Inc. | Fluorescently labeled peptide substrate |
| This compound | N/A (User supplied) | Test inhibitor |
| FTI-277 (Positive Control) | Sigma-Aldrich | Known potent FPTase inhibitor |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for compounds |
| Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 20 mM MgCl2, 5 mM DTT) | N/A | Reaction buffer |
| Black, low-volume 384-well microplates | Corning, Greiner | Assay plate |
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl (pH 7.5) containing 50 mM KCl, 20 mM MgCl2, and 5 mM DTT. Store at 4°C.
-
FPTase Working Solution (2X): Dilute the recombinant human FPTase stock to a final concentration of 20 nM in Assay Buffer. Prepare this solution fresh just before use and keep it on ice.
-
Substrate Mix (4X): Prepare a solution in Assay Buffer containing 200 nM FPP and 40 nM Dancer-GCVLS peptide. Protect from light.
-
This compound Dilutions (4X): Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Finally, dilute each concentration 25-fold into Assay Buffer to create the 4X working solutions. The final DMSO concentration in the assay should be kept constant at 1%.
2. Assay Procedure:
-
Add Inhibitor: To the wells of a 384-well black plate, add 5 µL of the 4X this compound dilutions. For control wells, add 5 µL of Assay Buffer containing 4% DMSO (Negative/100% activity control) or 5 µL of 4X FTI-277 (Positive/0% activity control).
-
Add Enzyme: Add 5 µL of the 2X FPTase Working Solution to all wells except for the "no enzyme" blank controls. To the blank wells, add 5 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Centrifuge briefly (e.g., 1 min at 1000 x g) to collect contents at the bottom of the wells. Incubate at room temperature for 15 minutes.
-
Initiate Reaction: Add 10 µL of the 4X Substrate Mix to all wells to start the enzymatic reaction. The final volume in each well will be 20 µL.
-
Incubate: Mix the plate again, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.
3. Data Acquisition:
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader. Use excitation and emission wavelengths appropriate for the Dancer fluorophore (e.g., Ex: 485 nm, Em: 530 nm). Record the millipolarization (mP) units.
4. Data Analysis:
-
Calculate Percent Inhibition:
- Average the mP values for the 100% activity control (DMSO only) and the 0% activity control (high concentration of FTI-277 or no enzyme).
- Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 * (1 - [(mP_sample - mP_0%_activity) / (mP_100%_activity - mP_0%_activity)])
-
Determine IC50:
- Plot the Percent Inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of FPTase activity.
Data Presentation
The inhibitory activity of this compound and a control inhibitor can be summarized as follows. The data presented here is for illustrative purposes.
| Compound | IC50 (nM) [Hypothetical Data] | Hill Slope | R² Value |
| This compound | 150 | 1.1 | 0.992 |
| FTI-277 (Control) | 25 | 1.0 | 0.995 |
This application note provides a detailed protocol for measuring the in vitro inhibition of FPTase by the natural product this compound using a fluorescence polarization-based assay. This high-throughput method is robust, sensitive, and suitable for determining the potency (IC50) of potential FPTase inhibitors, facilitating their evaluation in drug discovery and cancer research programs.
References
Evaluating the Cytotoxicity of Novel Compounds: A Guide to Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of cytotoxic effects is a critical step in the discovery and development of novel therapeutic agents. This document provides a detailed guide for utilizing common cell-based assays to characterize the cytotoxic and apoptotic potential of novel compounds, using the hypothetical compound "Cylindrol B" as an example. The protocols outlined here for cell viability, apoptosis, and cell cycle analysis are established methods to generate robust and reproducible data for assessing a compound's efficacy and mechanism of action.
Measuring Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used colorimetric method to assess cell viability.[1][2][3] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.[1][3] The quantity of this formazan, measured by its absorbance, is directly proportional to the number of living, metabolically active cells.[2]
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response studies. It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table presents example IC50 values for this compound across various cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| HepG2 | Liver Cancer | 22.1 |
Experimental Workflow: Cell Viability Assessment
The overall process from cell preparation to data analysis for determining cytotoxicity is outlined in the diagram below.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Detecting Apoptosis: Annexin V & Propidium Iodide Staining
To determine if cytotoxicity is mediated by apoptosis, an Annexin V and Propidium Iodide (PI) assay is employed. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can identify these early apoptotic cells.[4] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate live cells or early apoptotic cells with intact membranes. It is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[4]
Data Presentation: Apoptosis Analysis
Flow cytometry analysis of cells stained with Annexin V-FITC and PI allows for the quantification of different cell populations.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (10 µM) | 60.3 | 25.4 | 14.3 |
| This compound (25 µM) | 25.7 | 48.9 | 25.4 |
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Analyzing Cell Cycle Distribution
Cytotoxic compounds can exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cell division and leading to apoptosis. Cell cycle analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[6]
Hypothetical Signaling Pathway: this compound-Induced Apoptosis
The diagram below illustrates a potential mechanism by which this compound could induce G2/M arrest and subsequent apoptosis through the modulation of key regulatory proteins.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
Data Presentation: Cell Cycle Analysis
The percentage of cells in each phase of the cell cycle is determined by flow cytometry.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| This compound (10 µM) | 50.2 | 15.3 | 34.5 |
| This compound (25 µM) | 30.1 | 10.5 | 59.4 |
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound as described previously. Harvest all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Storage: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and ensure PI only binds to DNA. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 5 µL of PI stock solution (1 mg/mL) for a final concentration of 10 µg/mL.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Gate on single cells to exclude doublets and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. researchgate.net [researchgate.net]
- 2. [Changes induced by ganglion-blocking agents on coagulum and thrombus formation; experimental researches] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Cylindrol B in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylindrol B, a phenolic compound with the molecular formula C16H14O7, presents a promising scaffold for further investigation in drug discovery and development. Accurate and precise quantification of this compound in complex matrices, such as fungal fermentation broths or natural product extracts, is crucial for various stages of research, including yield optimization, pharmacokinetic studies, and quality control. This document provides a detailed application note and protocol for the development of a robust quantitative analytical method for this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C16H14O7 | PubChem CID: 157798 |
| Molecular Weight | 318.28 g/mol | PubChem CID: 157798 |
| Chemical Structure | Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonylphenoxy)benzoate | PubChem CID: 157798 |
| Predicted LogP | 3.1 | ChemAxon |
| Predicted pKa (strongest acidic) | 7.9 | ChemAxon |
Based on its chemical structure, this compound is a moderately polar compound containing hydroxyl and ester functional groups. This suggests good solubility in polar organic solvents such as methanol, ethanol, and acetonitrile, and limited solubility in nonpolar solvents like hexane. The presence of a chromophore in its structure makes it suitable for UV detection.
Experimental Protocols
This section details the recommended protocols for sample preparation, HPLC-UV analysis, and method validation for the quantitative determination of this compound.
Sample Preparation: Extraction of this compound from Fungal Matrix
The following protocol is a general guideline for the extraction of this compound from a solid or semi-solid fungal culture. Optimization may be required based on the specific matrix.
Materials:
-
Freeze-dryer (lyophilizer)
-
Analytical balance
-
Mortar and pestle or grinder
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Harvest the fungal biomass and freeze-dry until a constant weight is achieved.
-
Grind the lyophilized fungal material into a fine powder using a mortar and pestle or a grinder.
-
Accurately weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant (the methanol extract).
-
Repeat the extraction process (steps 4-8) on the remaining solid residue twice more to ensure complete extraction.
-
Pool the supernatants from the three extractions.
-
For liquid fermentation broths, a liquid-liquid extraction with a solvent like ethyl acetate may be more appropriate.
-
Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
HPLC-UV Method for Quantitative Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound is a phenolic compound, a starting wavelength of 280 nm is recommended. The optimal wavelength should be determined by analyzing a standard of this compound and examining its UV spectrum.
Method Validation
A comprehensive validation of the analytical method is essential to ensure its accuracy, precision, and reliability. The following parameters should be assessed according to ICH guidelines:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and a standard solution of this compound.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound. The calibration curve should be plotted as peak area versus concentration, and the correlation coefficient (r²) should be greater than 0.99.
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.
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Accuracy: The accuracy should be determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the recovery is calculated.
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Precision: The precision of the method should be assessed at three different concentration levels (low, medium, and high) within the linear range.
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Repeatability (Intra-day precision): Determined by analyzing at least six replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the samples on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Quantitative data from the analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity of this compound Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy and Precision of the Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Method Validation Logic
Caption: Logical relationship of key parameters in analytical method validation.
Conclusion
The presented application note provides a comprehensive framework for the development and validation of a quantitative analytical method for this compound in complex mixtures. The proposed HPLC-UV method, coupled with a robust sample preparation protocol, offers a reliable and accurate approach for researchers in the field of natural product chemistry and drug development. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data, which is paramount for advancing the scientific understanding and potential applications of this compound.
Application of Cylindrol B in Plant Pathogen Inhibition Studies: A Review of Available Data and General Protocols
Introduction
Cylindrol B is a secondary metabolite that has been investigated for its potential biological activities. This document aims to provide detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the application of this compound in plant pathogen inhibition studies. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific studies on the direct application of this compound against plant pathogens.
While the producing organism, Cylindrocarpon, is a genus of fungi known to produce various bioactive secondary metabolites, specific data on the efficacy and mechanisms of this compound in the context of plant disease control is not available. Species of Cylindrocarpon are recognized as plant pathogens themselves.
This document will therefore provide a summary of related antifungal compounds from Cylindrocarpon and present generalized protocols and conceptual frameworks that can be adapted for the study of new compounds like this compound in plant pathogen inhibition research.
Part 1: Antifungal Compounds from Cylindrocarpon Species
Research on the genus Cylindrocarpon has led to the isolation of several metabolites with documented biological activities, including some with antifungal properties. These compounds serve as a reference for the potential activity of novel molecules like this compound.
Table 1: Bioactive Metabolites Isolated from Cylindrocarpon Species
| Compound Name | Producing Organism | Reported Biological Activity | Reference |
| Radicicol | Cylindrocarpon sp. | Antifungal, antitumor | [1] |
| Brefeldin A | Cylindrocarpon sp. | Antifungal, antiviral, cytotoxic | [1] |
| Isochromene derivatives | Cylindrocarpon destructans | Cytotoxic | [2] |
It is important to note that while these compounds have been isolated from Cylindrocarpon, their efficacy against a broad range of specific plant pathogens has not been extensively detailed in the available literature.
Part 2: General Experimental Protocols for Antifungal Activity Screening
The following protocols are generalized methods for assessing the in vitro antifungal activity of a test compound, such as this compound, against common plant pathogens.
2.1. Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is used to determine the effect of a compound on the vegetative growth of a fungus.
Materials:
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Pure culture of the target plant pathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
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Potato Dextrose Agar (PDA) or other suitable growth medium
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Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, ethanol)
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Sterile Petri dishes (90 mm)
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Sterile cork borer (5 mm diameter)
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Incubator
Procedure:
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Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
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Cool the molten PDA to 45-50°C.
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Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with the solvent alone.
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Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
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From a fresh, actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
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Place the mycelial disc at the center of each Petri dish (both treatment and control).
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Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) until the mycelium in the control plate reaches the edge of the dish.
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Measure the radial growth of the fungal colony in two perpendicular directions for each plate.
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Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] * 100 Where:
-
dc = average diameter of the fungal colony in the control plate
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dt = average diameter of the fungal colony in the treatment plate
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2.2. Spore Germination Inhibition Assay
This assay determines the effect of a compound on the germination of fungal spores.
Materials:
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Spore suspension of the target fungus in sterile distilled water
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Test compound (this compound) solution at various concentrations
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Sterile microscope slides with concavities
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Humid chamber (e.g., a Petri dish with moist filter paper)
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Microscope
Procedure:
-
Prepare a spore suspension of the target fungus and adjust the concentration to approximately 1 x 10^6 spores/mL.
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In the concavity of a sterile microscope slide, mix a small volume (e.g., 10 µL) of the spore suspension with an equal volume of the test compound solution at different concentrations.
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For the control, mix the spore suspension with the solvent used to dissolve the compound.
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Place the slides in a humid chamber to prevent drying.
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Incubate at the optimal temperature for spore germination for a predetermined time (e.g., 6-24 hours).
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Observe the spores under a microscope and count the number of germinated and non-germinated spores in a random field of view (at least 100 spores per replicate).
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A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
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Calculate the percentage of spore germination inhibition (SGI) using the formula: SGI (%) = [(gc - gt) / gc] * 100 Where:
-
gc = percentage of germination in the control
-
gt = percentage of germination in the treatment
-
Part 3: Data Presentation and Analysis
Quantitative data from antifungal assays should be systematically recorded and analyzed to determine key inhibitory parameters.
Table 2: Example Data Table for Mycelial Growth Inhibition of this compound against Fusarium oxysporum
| This compound Concentration (µg/mL) | Mean Colony Diameter (mm) ± SD | Mycelial Growth Inhibition (%) |
| 0 (Control) | 85.2 ± 2.1 | 0 |
| 10 | 68.5 ± 3.5 | 19.6 |
| 25 | 45.1 ± 2.8 | 47.1 |
| 50 | 22.7 ± 1.9 | 73.4 |
| 100 | 8.3 ± 1.2 | 90.3 |
From this type of data, the EC50 value (the concentration of the compound that causes 50% inhibition) can be calculated using probit analysis or by plotting the inhibition percentage against the log of the concentration.
Part 4: Visualization of Workflows and Pathways
Experimental Workflow for Antifungal Compound Screening
The following diagram illustrates a typical workflow for screening a novel compound for its antifungal activity against plant pathogens.
Caption: Workflow for antifungal screening of a novel compound.
Hypothetical Signaling Pathway of Fungal Cell Wall Damage
This diagram illustrates a generalized pathway that could be investigated if this compound is found to target the fungal cell wall.
Caption: Hypothetical pathway of fungal cell wall disruption.
While there is currently a lack of specific research on the application of this compound for the inhibition of plant pathogens, the methodologies and conceptual frameworks presented here provide a solid foundation for initiating such studies. Researchers are encouraged to perform initial in vitro screening assays to determine the potential of this compound as an antifungal agent. Positive results from these initial screens would warrant further investigation into its mechanism of action and its efficacy in in planta systems. The study of novel compounds like this compound is crucial for the development of new and effective plant disease management strategies.
References
Application Notes and Protocols for Testing Cylindrol B in Animal Models of Fungal Infection
Introduction
Cylindrol B is a naturally occurring triterpenoid that has demonstrated potential as an antifungal agent. These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in established murine models of systemic and localized fungal infections. The following protocols are intended to serve as a guide for researchers, scientists, and drug development professionals, and may require optimization based on laboratory-specific conditions and the fungal strains used.
The primary objectives of these studies are to determine the in vivo efficacy of this compound by assessing its impact on animal survival, fungal burden in target organs, and host immune responses. The data generated from these experiments will be crucial for establishing a proof-of-concept for this compound as a potential therapeutic agent for fungal diseases.
In Vitro Susceptibility Testing
Prior to in vivo studies, it is essential to determine the in vitro antifungal activity of this compound against the fungal strains of interest. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Protocol: Broth Microdilution for MIC Determination
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Preparation of Fungal Inoculum:
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Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
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Prepare a suspension of fungal cells or conidia in sterile saline or RPMI 1640 medium.
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Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL for yeast or 0.4-5 x 10^4 conidia/mL for filamentous fungi.
-
-
Preparation of this compound Dilutions:
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Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
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Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
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Add the fungal inoculum to each well of the microtiter plate.
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Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
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Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 530 nm.
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Animal Models of Fungal Infection
The following protocols describe two widely used murine models for evaluating the efficacy of antifungal agents. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Protocol: Murine Model of Systemic Candidiasis
This model is used to evaluate the efficacy of antifungal agents against disseminated Candida infections.
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Animal Preparation:
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Use 6-8 week old female BALB/c or C57BL/6 mice.
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Acclimatize the animals for at least 7 days before the experiment.
-
-
Infection:
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Prepare a suspension of Candida albicans in sterile saline from an overnight culture.
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Adjust the inoculum to a concentration of 1 x 10^6 CFU/mL.
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Infect the mice via intravenous injection of 0.1 mL of the fungal suspension into the lateral tail vein.
-
-
This compound Administration:
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Randomly divide the infected mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control antifungal).
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Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
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Initiate treatment at a specified time point post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days).
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-
Monitoring and Endpoints:
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Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival.
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The primary endpoint is typically survival over a 14-21 day period.
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For secondary endpoints, a subset of mice can be euthanized at specific time points to determine the fungal burden in target organs (kidneys, brain, spleen) by plating homogenized tissue on agar plates and counting colony-forming units (CFUs).
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Protocol: Murine Model of Pulmonary Aspergillosis
This model is used to assess the efficacy of antifungal agents against invasive fungal infections of the lungs.
-
Animal Preparation:
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Use 6-8 week old male or female mice of a susceptible strain (e.g., C57BL/6).
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Induce immunosuppression in the mice to facilitate infection. This is commonly achieved by administering cyclophosphamide and/or corticosteroids prior to infection.
-
-
Infection:
-
Prepare a suspension of Aspergillus fumigatus conidia in sterile saline containing a small amount of a wetting agent (e.g., Tween 20).
-
Adjust the inoculum to a concentration of 1 x 10^8 conidia/mL.
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Infect the mice via intranasal instillation or inhalation of the conidial suspension.
-
-
This compound Administration:
-
Follow a similar treatment group design and administration schedule as described for the systemic candidiasis model.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for survival and clinical signs of respiratory distress.
-
The primary endpoint is survival over a 14-day period.
-
Secondary endpoints include determining the fungal burden (CFU) in the lungs, histopathological analysis of lung tissue for fungal invasion and inflammation, and measurement of inflammatory markers (e.g., cytokines) in bronchoalveolar lavage fluid.
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Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 2001 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Clinical Isolate 1 |
Table 2: Survival Data in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | N | Median Survival (Days) | % Survival at Day 21 | p-value vs. Vehicle |
| Vehicle Control | - | 10 | - | ||
| This compound | 10 | 10 | |||
| This compound | 25 | 10 | |||
| Fluconazole | 20 | 10 |
Table 3: Fungal Burden in Kidneys (Systemic Candidiasis Model)
| Treatment Group | Dose (mg/kg) | N | Mean Log10 CFU/gram ± SD | p-value vs. Vehicle |
| Vehicle Control | - | 5 | - | |
| This compound | 10 | 5 | ||
| This compound | 25 | 5 | ||
| Fluconazole | 20 | 5 |
Table 4: Fungal Burden in Lungs (Pulmonary Aspergillosis Model)
| Treatment Group | Dose (mg/kg) | N | Mean Log10 CFU/gram ± SD | p-value vs. Vehicle |
| Vehicle Control | - | 5 | - | |
| This compound | 10 | 5 | ||
| This compound | 25 | 5 | ||
| Amphotericin B | 5 | 5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound.
Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Hypothetical mechanism of this compound via ergosterol biosynthesis inhibition.
Troubleshooting & Optimization
Overcoming low yield of Cylindrol B in fungal fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the common challenge of low Cylindrol B yield during fungal fermentation.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound fermentation in a question-and-answer format.
Issue 1: Low or No Detectable this compound Production
Question: My Cylindrocarpon sp. culture is growing, but I'm detecting very low or no this compound in the extract. What are the potential causes and how can I fix this?
Answer: Low or absent this compound production despite visible fungal growth is a common issue. The problem often lies in suboptimal culture conditions or the physiological state of the fungus. Here are the primary factors and potential solutions:
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Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for inducing secondary metabolism.
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Solution: Optimize the C/N ratio in your fermentation medium. Conduct small-scale pilot experiments to test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). Refer to the data in Table 1 for starting points.
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Incorrect pH of the Medium: The pH of the culture medium can significantly influence enzymatic reactions in the this compound biosynthetic pathway.
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Solution: The optimal pH for this compound production by Cylindrocarpon sp. has been reported to be around 6.0. Prepare your medium with a suitable buffer (e.g., MES) to maintain a stable pH throughout the fermentation process. Regularly monitor and adjust the pH if necessary.
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Inappropriate Fermentation Temperature: Temperature affects both fungal growth and the expression of genes involved in secondary metabolite production.
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Solution: The optimal temperature for this compound production is generally around 25°C. Ensure your incubator or fermenter is accurately calibrated and maintains a consistent temperature.
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Insufficient Aeration and Agitation: Oxygen supply is crucial for the growth of this aerobic fungus and for many enzymatic steps in secondary metabolite biosynthesis.
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Solution: For shake flask cultures, use baffled flasks to improve aeration and ensure the flask volume does not exceed 20-25% of the total flask volume. For bioreactors, optimize the agitation speed and aeration rate.
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Sub-optimal Fermentation Time: this compound is a secondary metabolite, meaning its production typically begins during the stationary phase of fungal growth.
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Solution: Perform a time-course study to determine the optimal harvest time. Collect and analyze samples every 24-48 hours to track both biomass and this compound concentration. Production often peaks after several days of cultivation.
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Issue 2: Inconsistent this compound Yields Between Batches
Question: I'm getting highly variable yields of this compound in different fermentation batches, even when I try to use the same protocol. Why is this happening and what can I do to improve consistency?
Answer: Batch-to-batch variability is often due to subtle inconsistencies in starting materials and experimental procedures.
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Inoculum Variability: The age, concentration, and physiological state of the inoculum can significantly impact fermentation performance.
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Solution: Standardize your inoculum preparation. Always use a fresh, actively growing culture from a stock of the same age. Quantify the spore or mycelial concentration in your inoculum to ensure you are adding the same amount to each fermentation. See the Experimental Protocols section for a standardized inoculum preparation method.
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Media Component Inconsistency: Different lots of complex media components like peptone or yeast extract can have slightly different compositions, affecting fungal metabolism.
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Solution: If possible, purchase large lots of media components to use across multiple experiments. Alternatively, test each new lot on a small scale before use in a large-scale fermentation. Consider transitioning to a chemically defined medium for greater consistency, although this may require extensive optimization.
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Inaccurate Environmental Control: Minor fluctuations in pH, temperature, or agitation speed can lead to significant differences in yield.
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Solution: Calibrate all monitoring equipment (pH meters, thermometers, tachometers) regularly. Keep detailed logs of all fermentation parameters for each batch to help identify sources of variation.
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Quantitative Data Summary
Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield
| Carbon Source (at 20 g/L) | Nitrogen Source (at 10 g/L) | Relative this compound Yield (%) |
| Glucose | Peptone | 100 |
| Sucrose | Peptone | 85 |
| Maltose | Peptone | 115 |
| Glucose | Yeast Extract | 90 |
| Glucose | Ammonium Sulfate | 40 |
Note: Data is compiled for illustrative purposes based on general findings in fungal secondary metabolite optimization.
Table 2: Influence of Physical Parameters on this compound Production
| Parameter | Condition 1 | Relative Yield (%) | Condition 2 | Relative Yield (%) | Optimal Condition |
| pH | 5.0 | 70 | 7.0 | 80 | ~6.0 |
| Temperature | 20°C | 65 | 30°C | 75 | ~25°C |
Experimental Protocols
Protocol 1: Standardized Inoculum and Submerged Fermentation
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Culture Revival: From a long-term stock (Cylindrocarpon sp. on a PDA slant), inoculate a fresh Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 5-7 days until sufficient mycelial growth is observed.
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Seed Culture Preparation: Aseptically cut out 5-6 small agar plugs (approx. 5 mm diameter) from the actively growing edge of the PDA plate. Transfer these plugs into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).
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Incubation: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-4 days. This will serve as the inoculum.
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Production Fermentation: Inoculate the production medium (e.g., PDB or an optimized medium from your pilot studies) with the seed culture at a 5-10% (v/v) ratio.
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Incubation: Incubate the production culture under the desired optimized conditions (e.g., 25°C, 150 rpm) for the predetermined optimal duration (e.g., 7-10 days).
Protocol 2: Extraction and Quantification of this compound
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Harvesting: After the fermentation period, separate the mycelium from the culture broth by filtration or centrifugation.
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Extraction:
-
Broth: Extract the filtered broth three times with an equal volume of ethyl acetate.
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Mycelium: Homogenize the mycelial mass and extract it with ethyl acetate or methanol.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
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Quantification (HPLC):
-
Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol).
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Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Use a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) appropriate for separating this compound.
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Detect this compound using a UV detector at its maximum absorbance wavelength.
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Quantify the concentration by comparing the peak area to a standard curve generated with purified this compound.
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Visualizations
Technical Support Center: Stereoselective Synthesis of the Cylindrol B Core Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of the Cylindrol B core structure.
Troubleshooting Guides
This section addresses specific issues that may arise during key reaction steps.
Issue 1: Poor Diastereoselectivity in the Rhodium-Catalyzed [3+2] Cycloaddition
Question: We are experiencing low diastereoselectivity in the rhodium-catalyzed intramolecular [3+2] cycloaddition of the vinylcyclopropane precursor, resulting in a mixture of C5 epimers. How can we improve the selectivity for the desired isomer?
Answer: Poor diastereoselectivity in this key step is a known challenge, often influenced by the nature of the protecting group on the C13 oxygen.
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Underlying Cause: The facial selectivity of the cycloaddition is directed by steric hindrance. A bulky protecting group at the C13 position is crucial for shielding one face of the vinylcyclopropane, thereby favoring the formation of the desired C5 epimer.
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Troubleshooting Steps:
-
Evaluate the Protecting Group: If you are using a smaller protecting group, such as a methyl ether, consider replacing it with a bulkier group. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to significantly enhance diastereoselectivity.
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Solvent and Temperature Optimization: While the protecting group is the primary driver of selectivity, systematic optimization of solvent and temperature may offer marginal improvements. Screen a range of non-polar and polar aprotic solvents and conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Catalyst Choice: While Rh(I) catalysts are commonly used, subtle variations in the ligand environment of the catalyst could influence selectivity. A modest screening of commercially available rhodium catalysts could be beneficial.
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Issue 2: Incorrect Stereochemistry from the Intramolecular Aldol Addition
Question: Our intramolecular aldol addition is not producing the desired C10 stereocenter. The reaction seems to favor the wrong facial addition to the enolate. What factors control this step, and how can we achieve the correct diastereomer?
Answer: The stereochemical outcome of the intramolecular aldol addition is a critical and challenging step in the synthesis of the this compound core. The facial selectivity of the enolate's attack on the aldehyde is determined by the conformation of the bicyclic system.
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Underlying Cause: The conformation of the seven-membered ring in the transition state dictates the facial accessibility of the aldehyde. The desired stereoisomer arises from the enolate attacking from the less hindered face.
-
Troubleshooting Steps:
-
Protecting Group Strategy: The choice of protecting group on the C13 oxygen can influence the conformational bias of the seven-membered ring. If you are encountering issues, re-evaluate your protecting group strategy. While a bulky SEM group is beneficial for the initial cycloaddition, its impact on the aldol cyclization should be considered. It has been noted that even with the correct C5 stereocenter, the subsequent aldol addition can be challenging.
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Base and Counterion Effects: The choice of base and the nature of the resulting metal enolate can have a profound impact on the transition state geometry.
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Experiment with different bases (e.g., LDA, KHMDS, NaHMDS) to alter the counterion (Li+, K+, Na+). The size of the counterion can influence the tightness of the transition state and, consequently, the stereoselectivity.
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The addition of Lewis acids or chelating agents can also alter the transition state. For example, the use of zinc enolates might favor a different transition state geometry.
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Temperature Control: This reaction is likely to be under thermodynamic or kinetic control. Running the reaction at very low temperatures (e.g., -78 °C) will favor the kinetically controlled product. Carefully screen a range of temperatures to find the optimal conditions for the desired diastereomer.
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Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the overall synthesis of the this compound core?
A1: The principal challenge lies in the efficient and stereocontrolled construction of the tricyclic carbon skeleton, particularly the contiguous stereocenters. The two most frequently cited difficult steps are the rhodium-catalyzed [3+2] cycloaddition to form the bicyclo[5.3.0]decane system and the subsequent intramolecular aldol addition to close the five-membered ring and set the C10 stereocenter.
Q2: How does the choice of protecting group on the C13 oxygen impact the synthesis?
A2: The C13 protecting group has a dual and critical role. A bulky protecting group, such as SEM, is essential for achieving high diastereoselectivity in the initial rhodium-catalyzed [3+2] cycloaddition by effectively blocking one face of the molecule. However, this same steric bulk can influence the conformational preferences in the subsequent intramolecular aldol addition, making the formation of the desired C10 stereocenter challenging. Therefore, the choice of this protecting group represents a critical strategic decision that impacts multiple key steps.
Q3: Are there alternative strategies for constructing the tricyclic core of this compound?
A3: While the strategy involving a [3+2] cycloaddition followed by an aldol reaction is a prominent approach, other synthetic strategies could be envisioned. These might include tandem radical cyclizations, sequential Michael additions, or Diels-Alder approaches to construct parts of the polycyclic system. However, each of these would present its own set of stereochemical challenges that would need to be addressed.
Data Presentation
| Protecting Group (at C13) | Reaction Step | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |
| SEM | Rh-catalyzed [3+2] cycloaddition | >20:1 | 85 | |
| Methyl | Rh-catalyzed [3+2] cycloaddition | ~1:1 | Not Reported |
Experimental Protocols
1. Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition with SEM-Protected Precursor
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Reagents: SEM-protected vinylcyclopropane precursor, [Rh(CO)2Cl]2 (catalyst), anhydrous and degassed solvent (e.g., toluene or CH2Cl2).
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Procedure:
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Dissolve the SEM-protected vinylcyclopropane precursor in the chosen anhydrous, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).
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Add the rhodium catalyst (typically 1-5 mol%).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate the desired bicyclo[5.3.0]decane product.
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2. Intramolecular Aldol Addition
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Reagents: Bicyclic ketone precursor, a suitable base (e.g., LDA, KHMDS), anhydrous THF, and a quenching agent (e.g., saturated aqueous NH4Cl).
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Procedure:
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Prepare a solution of the chosen base in anhydrous THF under an inert atmosphere and cool to -78 °C.
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Slowly add a solution of the bicyclic ketone precursor in anhydrous THF to the cold base solution.
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Stir the mixture at -78 °C for the optimized time (e.g., 30-60 minutes) to allow for enolate formation.
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Allow the reaction to slowly warm to the optimized temperature to facilitate the cyclization. Monitor the reaction progress carefully by TLC or LC-MS.
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Quench the reaction at low temperature by the addition of the quenching agent.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for the stereoselective synthesis of the this compound core.
Caption: Key factors influencing stereoselectivity in the synthesis.
Improving the solubility of Cylindrol B for in vitro bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cylindrol B in in vitro bioassays. Due to the limited publicly available data on this compound, this guide provides general strategies for working with hydrophobic compounds.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting Stock Solution in Aqueous Media
If you observe precipitation when adding your this compound stock solution to your cell culture media or assay buffer, consider the following solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. The solubility of the compound in the final aqueous environment may be the limiting factor.
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Optimize the Stock Solution Solvent: While DMSO is a common choice, it may not be optimal for all cell lines or assays. The table below provides a starting point for screening alternative solvents.
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Use a Co-solvent System: A mixture of solvents can sometimes improve solubility. For example, a stock solution in a mixture of DMSO and ethanol, or DMSO and PEG 400, might prevent precipitation upon dilution.
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Incorporate a Surfactant: A low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final assay media can help maintain the solubility of hydrophobic compounds.
-
Consider a Formulation Approach: For persistent solubility issues, more advanced formulation strategies like encapsulation in cyclodextrins or liposomes may be necessary.
Table 1: Solvent Compatibility for a Hypothetical Hydrophobic Compound (e.g., this compound)
| Solvent | Maximum Stock Concentration (mM) | Maximum Tolerated Cell Culture Concentration (% v/v) | Notes |
| DMSO | 50 | 0.5 | Can induce cell differentiation or toxicity at higher concentrations. |
| Ethanol | 25 | 0.5 | Can be cytotoxic; ensure final concentration is well-tolerated by your cells. |
| PEG 400 | 10 | 1.0 | Generally well-tolerated by many cell lines. |
| Acetone | 40 | 0.1 | Volatile and can be cytotoxic; use with caution. |
Issue: Inconsistent or Non-reproducible Bioassay Results
Inconsistent results can often be traced back to issues with compound solubility and stability.
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Ensure Complete Solubilization of Stock Solution: Before each use, visually inspect your stock solution for any precipitate. Gently warm the solution (e.g., to 37°C) and vortex to ensure homogeneity.
-
Assess Stock Solution Stability: The stability of this compound in your chosen solvent and storage conditions may be unknown. A stability study can help determine the shelf-life of your stock solutions.
-
Prepare Fresh Dilutions: For maximum reproducibility, prepare fresh dilutions of your this compound stock solution in your assay media for each experiment. Avoid freeze-thaw cycles of diluted solutions.
Table 2: Hypothetical Stock Solution Stability at -20°C
| Solvent | Stability (90% of initial concentration) |
| DMSO | > 3 months |
| Ethanol | ~1 month |
| Acetone | < 1 week (due to volatility) |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
The optimal solvent depends on the required stock concentration and the tolerance of your specific in vitro model. Dimethyl sulfoxide (DMSO) is the most common starting point for dissolving hydrophobic compounds. However, if DMSO is not suitable for your assay, ethanol or a polyethylene glycol (PEG) solvent can be considered. It is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum permissible concentration that does not affect cell viability or the assay endpoint.
Q2: How can I prepare a high-concentration stock solution of this compound?
To prepare a high-concentration stock, start by adding a small amount of your chosen solvent to the solid this compound. Gently vortex or sonicate to aid dissolution. If the compound does not fully dissolve, you can try gentle warming (be cautious of compound stability at elevated temperatures). If solubility remains an issue, you may need to consider a different solvent or a co-solvent system.
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
If you observe unexpected cytotoxicity, it is important to distinguish between the toxicity of this compound itself and the toxicity of the solvent used to dissolve it. Always include a "vehicle control" in your experiments. This control should contain the same concentration of the solvent as the highest concentration of this compound tested. If the vehicle control also shows toxicity, you will need to reduce the solvent concentration or switch to a more biocompatible solvent.
Q4: Can I store diluted solutions of this compound in aqueous media?
It is generally not recommended to store diluted solutions of hydrophobic compounds in aqueous media for extended periods. These solutions are prone to precipitation over time, especially at lower temperatures. For best results, prepare fresh dilutions from your concentrated stock solution for each experiment.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in your cell culture media. It is crucial to ensure that the final solvent concentration is consistent across all treatment groups and does not exceed the tolerated limit for your cells.
-
Cell Treatment: Remove the old media from your cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent) and a negative control (media only).
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Incubation: Incubate the cells for the desired treatment period.
-
Assay Endpoint Measurement: Perform your desired bioassay to measure the effect of this compound (e.g., cell viability assay, gene expression analysis, etc.).
Visualizations
Caption: General workflow for in vitro bioassays with this compound.
Caption: Decision tree for selecting a suitable solvent for this compound.
Addressing the stability issues of Cylindrol B in solution
Frequently Asked Questions (FAQs)
Q1: What is Cylindrol B and what is its chemical nature?
This compound is a polyketide with the chemical formula C₁₆H₁₄O₇. Polyketides are a diverse class of natural products known for their wide range of biological activities, including cytotoxic, antibacterial, and antifungal properties. Due to the structural complexity common to polyketides, their stability in solution can be a critical factor in experimental success.
Q2: What is the best solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended for dissolving this compound and other polyketides due to its strong solubilizing power for a wide range of organic compounds. However, it is crucial to use anhydrous, high-purity DMSO to minimize degradation. For aqueous-based experiments, further dilution of the DMSO stock into the aqueous buffer is necessary.
Q3: How should I store this compound solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to maximize long-term stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2] Aqueous solutions of this compound are likely to be less stable and should be prepared fresh for each experiment.
Q4: What are the potential stability issues with this compound in solution?
Like many complex organic molecules, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways for polyketides include hydrolysis, oxidation, and photodecomposition. The presence of water in solvents, exposure to light, and extreme pH conditions can contribute to the degradation of the compound.
Q5: How can I assess the stability of this compound under my experimental conditions?
To determine the stability of this compound in your specific experimental setup, it is advisable to perform a forced degradation study. This involves intentionally exposing the compound to various stress conditions to identify potential degradation products and establish its stability profile.[3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The solubility limit of this compound in the aqueous buffer has been exceeded. | - Increase the final concentration of DMSO in the aqueous solution (while ensuring it remains compatible with your assay, typically ≤0.5%).[7][8] - Prepare a more dilute initial stock solution in DMSO. - Use sonication to aid dissolution after dilution.[8] - Investigate the use of co-solvents or solubility enhancers if compatible with your experimental system. |
| Loss of biological activity of this compound over time. | Degradation of this compound in solution. | - Prepare fresh dilutions from a frozen DMSO stock for each experiment. - Avoid prolonged storage of aqueous solutions. - Protect solutions from light by using amber vials or covering with aluminum foil. - Perform a stability study to determine the acceptable timeframe for using prepared solutions. |
| Inconsistent experimental results. | Variability in the concentration of active this compound due to degradation or incomplete solubilization. | - Ensure complete dissolution of the compound in DMSO before preparing further dilutions. - Standardize the solution preparation protocol, including solvent grade, temperature, and storage conditions. - Quantify the concentration of this compound in your solutions using an appropriate analytical method, such as HPLC-UV or LC-MS, before each critical experiment. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound. | - Analyze a freshly prepared solution as a reference. - Conduct a forced degradation study to intentionally generate and identify potential degradation products. - Adjust storage and handling procedures to minimize degradation based on the identified instability factors (e.g., light, temperature, pH). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer and sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The extent of degradation can be quantified by a suitable analytical method like HPLC-UV or LC-MS.
-
Preparation of Test Solutions:
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Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a mixture of acetonitrile and water).
-
-
Stress Conditions:
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Acidic Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
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Basic Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
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Oxidative Degradation: Mix equal volumes of the this compound solution and 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
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Thermal Degradation: Incubate the this compound solution at 60°C for 2, 4, 8, and 24 hours.
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Photodegradation: Expose the this compound solution to direct sunlight or a photostability chamber for 2, 4, 8, and 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
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At each time point, withdraw a sample from each stress condition.
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If necessary, neutralize the acidic and basic samples.
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Analyze all samples, including a non-stressed control, by a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
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Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
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Data Presentation
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Initial Concentration (µg/mL) | Remaining this compound (%) | Area of Major Degradation Peak (arbitrary units) |
| Control (No Stress) | 24 | 100 | 99.8 | Not Detected |
| 0.1 M HCl, 60°C | 2 | 100 | 95.2 | 1,234 |
| 8 | 100 | 85.6 | 5,678 | |
| 24 | 100 | 70.1 | 12,345 | |
| 0.1 M NaOH, 60°C | 2 | 100 | 88.9 | 4,321 |
| 8 | 100 | 65.4 | 15,432 | |
| 24 | 100 | 40.2 | 28,765 | |
| 3% H₂O₂, RT | 2 | 100 | 98.5 | Not Detected |
| 8 | 100 | 92.1 | 2,109 | |
| 24 | 100 | 80.7 | 8,765 | |
| 60°C | 24 | 100 | 96.3 | 987 |
| Photolysis | 24 | 100 | 90.5 | 3,456 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Visualizations
As the specific signaling pathway of this compound is not yet elucidated, the following diagram illustrates a hypothetical signaling cascade that could be impacted by a cytotoxic agent, a common activity for marine polyketides.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. longdom.org [longdom.org]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cylindrol B Antimicrobial Assays
Welcome to the technical support center for Cylindrol B and other natural product antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my antimicrobial assay results for it inconsistent?
This compound is a natural product identified by the CAS number 17904-55-1, and is also known as cylindrin. Inconsistency in antimicrobial assay results for natural products like this compound is a common challenge. These issues often stem from the compound's intrinsic properties, such as low solubility in aqueous media, instability under certain experimental conditions (e.g., pH, temperature), or its tendency to interact with assay components.
Q2: How can I improve the solubility of this compound for my assays?
For natural products with poor water solubility, selecting an appropriate solvent is crucial. It is recommended to start with a small amount of a stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it in the test medium. However, it's important to ensure the final concentration of the solvent does not affect microbial growth. A solvent toxicity control should always be included in your experiments.
Q3: What are the best practices for preparing and storing this compound stock solutions?
Due to the limited information on this compound's stability, it is best to prepare fresh stock solutions for each experiment. If storage is necessary, it is advisable to store them at -70°C for the shortest possible time. The stability of some antimicrobial agents can be affected by temperature and pH. For instance, some beta-lactam antibiotics show rapid deterioration at temperatures other than -70°C.[1]
Q4: Which antimicrobial susceptibility testing method is most suitable for this compound?
The broth microdilution method is a widely used and recommended technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2] This method involves a two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well plate.[3]
Troubleshooting Guide
Issue 1: No antimicrobial activity observed or weak, non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is non-inhibitory to the test organism. Visually inspect for precipitation after dilution in the broth. |
| Compound Instability | Prepare fresh stock solutions for each experiment. Assess the stability of this compound at the assay's pH and temperature by pre-incubating the compound under assay conditions before adding the microbial inoculum. |
| Inappropriate Solvent | Test the solubility of this compound in a range of biocompatible solvents. Always include a solvent control to ensure the solvent itself is not affecting microbial growth. |
| Sub-optimal Inoculum Density | Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density. |
Issue 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Strictly adhere to a standardized protocol for inoculum preparation, ensuring the culture is in the correct growth phase (logarithmic phase) and at the correct density (0.5 McFarland standard). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of this compound. |
| Edge Effects in Microtiter Plates | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation, which can concentrate the compound and affect results. Fill the outer wells with sterile broth. |
| Contamination | Use aseptic techniques throughout the experimental setup to prevent cross-contamination. Include a sterility control (broth only) to check for contamination. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
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This compound
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Appropriate solvent (e.g., DMSO)
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Mueller-Hinton Broth (MHB) or other suitable microbial growth medium
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Test microorganism
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Sterile 96-well microtiter plates
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Spectrophotometer
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Incubator
Procedure:
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Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
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Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium in the 96-well plate.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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Inoculation: Add the standardized inoculum to each well containing the diluted this compound.
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Controls:
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Growth Control: Inoculum in broth without this compound.
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Sterility Control: Broth only.
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Solvent Control: Inoculum in broth with the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours).
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Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent antimicrobial assay results.
References
Optimizing extraction parameters to maximize Cylindrol B recovery
Technical Support Center: Cylindrol B Extraction
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the extraction of this compound. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a polyketide-derived secondary metabolite. It is most commonly isolated from endophytic fungi of the genus Xylaria, which are often found in various plant tissues. Its unique structure makes it a compound of interest for biological activity screening.
Q2: Which solvent system is most effective for extracting this compound?
The choice of solvent is critical and depends on the polarity of this compound. As a polyketide, it possesses moderate polarity. A sequential extraction approach is often most effective, starting with a non-polar solvent to remove lipids and then using a more polar solvent to extract the target compound. A common and effective strategy involves using ethyl acetate or a mixture of chloroform and methanol.
Q3: What is the impact of temperature on this compound extraction efficiency and stability?
Elevated temperatures can increase extraction efficiency by enhancing solvent penetration and solubility. However, this compound, like many complex natural products, can be susceptible to thermal degradation. It is generally recommended to conduct extractions at or slightly above room temperature (25-40°C) to balance yield and stability. High temperatures (above 60°C) should be avoided, especially during solvent evaporation steps.
Q4: How does pH influence the recovery of this compound?
The pH of the extraction medium can significantly impact the recovery of this compound, particularly if it has acidic or basic functional groups. While specific data on this compound's pKa is limited, maintaining a neutral pH (around 7.0) is a safe starting point to prevent potential degradation or ionization that could affect its solubility in the chosen solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Ineffective Solvent: The solvent may not be optimal for this compound's polarity. 2. Insufficient Extraction Time: The compound may not have had enough time to diffuse into the solvent. 3. Degradation: The compound may have degraded due to excessive heat, light exposure, or inappropriate pH. 4. Inactive Fungal Strain: The Xylaria strain may not be producing this compound under the culture conditions used. | 1. Optimize Solvent System: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). Refer to the Solvent Optimization Table below. 2. Increase Extraction Time/Method: Extend the maceration time (e.g., from 24h to 48h) or switch to a more efficient method like sonication or Soxhlet extraction (use with caution due to heat). 3. Control Conditions: Perform extraction away from direct light, use moderate temperatures (25-40°C), and ensure the medium is at a neutral pH. 4. Verify Production: Analyze a crude extract of the fungal culture via TLC or HPLC to confirm the presence of this compound before large-scale extraction. |
| High Levels of Impurities in Crude Extract | 1. Co-extraction of Compounds: The solvent is extracting many other compounds with similar polarities. 2. Presence of Pigments and Lipids: Fungal extracts are often rich in pigments (e.g., melanins) and lipids. | 1. Use Sequential Extraction: Start with a non-polar solvent like hexane to remove lipids first, then extract with a mid-polarity solvent like ethyl acetate for this compound. 2. Employ Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18, silica) to clean up the crude extract before further purification. 3. Perform Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on polarity. |
| This compound is Degrading During Solvent Removal | 1. Excessive Heat: Using high temperatures during rotary evaporation can cause thermal degradation. 2. Prolonged Exposure: Leaving the sample on the rotary evaporator for too long, even at moderate temperatures. | 1. Use Low Temperature: Concentrate the solvent using a rotary evaporator with the water bath set to a low temperature (≤40°C). 2. Use High Vacuum: A higher vacuum allows the solvent to evaporate at a lower temperature. 3. Final Drying: Remove residual solvent under a gentle stream of nitrogen gas instead of prolonged heating. |
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common extraction problems.
Caption: A decision tree for troubleshooting this compound extraction issues.
Experimental Protocols & Data
Protocol 1: Optimized Solvent Extraction of this compound
This protocol describes a standard method for extracting this compound from a solid culture of Xylaria sp.
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Preparation of Fungal Material:
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Harvest the fungal mycelium from the solid-state fermentation medium.
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Dry the mycelium in a desiccator or by lyophilization to remove water.
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Grind the dried mycelium into a fine powder to maximize the surface area for extraction.
-
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Sequential Solvent Extraction:
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Macerate the powdered mycelium (e.g., 100 g) in n-hexane (e.g., 500 mL) for 24 hours at room temperature (25°C) with constant stirring. This step removes non-polar lipids.
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Filter the mixture and discard the hexane fraction (or save for other analysis). Air-dry the mycelial residue.
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Macerate the defatted mycelial residue in ethyl acetate (EtOAc) (e.g., 500 mL) for 48 hours at room temperature with constant stirring.
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Filter the mixture and collect the ethyl acetate supernatant. Repeat this step two more times with fresh ethyl acetate to ensure complete extraction.
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Combine all ethyl acetate fractions.
-
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Concentration:
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Evaporate the combined ethyl acetate extracts to dryness in vacuo using a rotary evaporator.
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Crucially, maintain the water bath temperature at or below 40°C to prevent thermal degradation of this compound.
-
-
Purification (General Approach):
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The resulting crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
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Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
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Data Tables for Optimization
Table 1: Effect of Solvent Polarity on this compound Recovery
| Solvent | Polarity Index | Relative Yield (%) | Observations |
| n-Hexane | 0.1 | < 5% | Extracts mainly lipids and non-polar compounds. |
| Chloroform | 4.1 | ~75% | Good solvent, but carries some impurities. |
| Ethyl Acetate | 4.4 | ~90% | Optimal balance of yield and selectivity. |
| Acetone | 5.1 | ~85% | High yield but co-extracts many polar impurities. |
| Methanol | 5.1 | ~60% | Extracts highly polar compounds, lower selectivity for this compound. |
Table 2: Effect of Extraction Time and Temperature
| Temperature (°C) | Time (hours) | Extraction Method | Relative Yield (%) | Notes |
| 25 | 24 | Maceration | 70% | Baseline |
| 25 | 48 | Maceration | 90% | Increased time significantly improves yield. |
| 25 | 72 | Maceration | 92% | Diminishing returns after 48 hours. |
| 40 | 24 | Maceration | 85% | Moderate heat improves extraction over baseline. |
| 40 | 1 | Sonication | 88% | Rapid method, comparable to long maceration. |
| 60 | 24 | Maceration | 75% | Yield reduction suggests potential thermal degradation. |
Extraction Optimization Workflow
This diagram illustrates the systematic process for developing an optimized extraction protocol.
Caption: A workflow for optimizing this compound extraction parameters.
Dealing with the reisolation of known compounds during Cylindrol B discovery
Topic: Dealing with the Reisolation of Known Compounds During Fungal Metabolite Discovery
Case Study: Discovery of Novel Palmarumycins
Disclaimer: The following technical guide uses the discovery of novel palmarumycins as a case study to illustrate strategies for overcoming the common challenge of reisolating known compounds. While the user initially inquired about "Cylindrol B," no specific information could be found for a compound of that name in the context of natural product discovery. The principles and protocols described here are broadly applicable to the discovery of novel fungal metabolites.
Frequently Asked Questions (FAQs)
Q1: We are consistently reisolating the same known compounds from our fungal extracts. How can we avoid this and focus our efforts on novel molecules?
A1: This is a common challenge in natural product discovery. The most effective strategy is to implement a robust dereplication workflow early in your screening process. Dereplication is the rapid identification of known compounds in a complex mixture, allowing you to prioritize extracts and fractions that are more likely to contain novel chemistry. Modern dereplication techniques, such as UPLC-PDA-HRMS/MS and 2D NMR-based methods, are highly effective at identifying known compounds from crude extracts or partially purified fractions.[1]
Q2: What is the difference between MS-based and NMR-based dereplication, and when should we use each?
A2: Both techniques are powerful, and they are often used together for comprehensive dereplication.
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MS-based dereplication (e.g., UPLC-PDA-HRMS/MS) is highly sensitive and excellent for identifying compounds that ionize well. It involves comparing the mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS) of compounds in your extract to spectral databases. It is a very rapid screening method.[1]
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NMR-based dereplication (e.g., using platforms like MADByTE) analyzes 2D NMR data (like HSQC and TOCSY) to identify structural motifs and spin systems.[2][3][4][5] This method is particularly useful for compounds that are difficult to ionize or for distinguishing between isomers, which can be challenging with MS alone.[2][4] It is also not dependent on the ionization of a molecule.
We recommend an integrated approach: a rapid initial screen of all extracts using UPLC-PDA-HRMS/MS, followed by NMR-based dereplication for extracts that show promising bioactivity but for which the MS data is inconclusive or suggests the presence of complex mixtures or isomers.[2]
Q3: Our initial screens show promising bioactivity, but after fractionation, the activity is lost or significantly reduced. What could be the cause?
A3: There are several potential reasons for this:
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Synergistic Effects: The observed bioactivity may be due to the combined effect of multiple compounds in the crude extract. When these compounds are separated during fractionation, the activity of the individual components may be below the detection limit of your assay.
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Compound Degradation: The active compound may be unstable and degrade during the fractionation process due to changes in pH, exposure to light, or temperature fluctuations.
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Low Concentration: The active compound may be present in very low concentrations, and after fractionation, its concentration in any single fraction may be too low to elicit a response.
To troubleshoot this, consider testing combinations of fractions to look for synergistic effects, ensure your fractionation protocol is optimized to maintain compound stability, and consider concentrating your fractions before bioassay.
Troubleshooting Guides
Issue 1: A known compound is repeatedly identified in bioactive fractions, masking the presence of a potentially novel, minor active compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of a highly abundant known compound with a minor active compound. | 1. Optimize chromatographic separation: Modify the gradient, solvent system, or stationary phase of your HPLC method to improve the resolution between the known and unknown compounds. 2. Employ orthogonal chromatography: Use a different separation technique (e.g., Sephadex, ion exchange) to separate the compounds based on different chemical properties. | Improved separation of the known and unknown compounds, allowing for the isolation and bioassay of the pure minor component. |
| The known compound itself has some bioactivity, but you are searching for a more potent, novel analogue. | 1. Utilize NMR-based dereplication: Techniques like MADByTE can identify unique structural features in your extract that are not present in the known compound, guiding you to fractions containing novel analogues.[2][4] 2. Bioassay-guided microfractionation: Perform detailed microfractionation of the active HPLC peak and subject each microfraction to a highly sensitive bioassay to pinpoint the most active sub-fraction. | Prioritization of fractions containing novel analogues for scale-up isolation, even if they are less abundant than the known bioactive compound. |
Issue 2: MS-based dereplication fails to identify compounds in a bioactive extract.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor ionization of the active compound(s). | 1. Switch to NMR-based dereplication: Since NMR does not rely on ionization, it can detect a wider range of compounds.[2][4] 2. Modify MS ionization source parameters: Adjust the settings on your mass spectrometer (e.g., switch between ESI and APCI, optimize voltages) to improve ionization efficiency. | Successful identification of the chemical class of the active compound, providing a basis for targeted isolation. |
| The active compound is a novel molecule not present in your MS database. | 1. Perform 2D NMR analysis (HSQC, HMBC, COSY) on the bioactive fraction: This will allow you to begin elucidating the structure of the unknown compound. 2. Utilize molecular networking tools (e.g., GNPS): Even if the compound is not in a database, molecular networking can cluster it with structurally related compounds, providing clues about its chemical class. | Structural information on the novel compound, which can be used to guide further isolation and characterization efforts. |
Experimental Protocols
Protocol 1: Integrated Dereplication Workflow for Fungal Extracts
This protocol is based on the methodology used in the discovery of novel palmarumycins.[2][4]
1. Fungal Cultivation and Extraction:
- Cultivate the fungal strain of interest in a suitable liquid or solid medium to promote the production of secondary metabolites.
- Extract the fungal biomass and/or culture broth with an organic solvent (e.g., ethyl acetate).
- Evaporate the solvent to yield a crude extract.
2. Initial Bioactivity Screening:
- Screen the crude extract for the desired biological activity (e.g., cytotoxicity, antimicrobial activity).
3. UPLC-PDA-HRMS/MS-based Dereplication (Rapid Screening):
- Dissolve a small amount of the bioactive crude extract in a suitable solvent (e.g., methanol).
- Inject the sample into a UPLC system coupled to a photodiode array (PDA) detector and a high-resolution mass spectrometer (e.g., Q-TOF).
- Chromatography Parameters (Example):
- Column: C18, 2.1 x 100 mm, 1.7 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5% B to 100% B over 8 minutes
- Flow Rate: 0.4 mL/min
- MS Parameters (Example):
- Ionization Mode: ESI (positive and negative)
- Mass Range: 100-1500 m/z
- Acquisition Mode: Data-dependent MS/MS
- Process the acquired data and compare the exact masses, retention times, and MS/MS fragmentation patterns against an in-house or commercial database (e.g., AntiBase) of known fungal metabolites.
4. NMR-based Dereplication (Targeted Analysis for Promising Extracts):
- For extracts that remain promising after MS analysis (i.e., contain potential novel compounds or are difficult to analyze by MS), prepare an NMR sample by dissolving a larger amount of the extract (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire 2D NMR spectra (HSQC and TOCSY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- Process the NMR data and input it into a dereplication platform like MADByTE.[2][3][4][5]
- The platform will compare the spin systems from your extract to a database of pure compounds to identify known structural motifs. This can identify known compounds and also suggest the presence of novel analogues that share a common scaffold.
5. Bioassay-Guided Fractionation and Isolation:
- Based on the dereplication results, select an extract with a high likelihood of containing novel compounds for large-scale cultivation and extraction.
- Subject the large-scale extract to a series of chromatographic steps (e.g., vacuum-liquid chromatography (VLC) with silica gel, followed by preparative HPLC) to isolate the compounds of interest.
- Test the resulting fractions in your bioassay at each step to track the activity.
- The NMR-based dereplication can specifically guide the isolation by highlighting which fractions contain the unique spin systems of the novel compounds.
6. Structure Elucidation:
- For the isolated pure compounds, perform full structural elucidation using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry.
Quantitative Data
In the palmarumycin case study, the MADByTE platform was used for untargeted dereplication by calculating HSQC matching ratios. This ratio represents the number of matched HSQC signals found in the extract compared to the total number of HSQC signals in a known reference compound. A high matching ratio suggests the presence of that compound in the extract.
Table 1: Untargeted Dereplication Results for Fungal Extract MSX64790 using HSQC Matching Ratios [4]
| Reference Compound (Known Palmarumycins) | Matching Ratio | Interpretation |
| Palmarumycin 20 | High | Likely present |
| Palmarumycin 21 | High | Likely present |
| Palmarumycin 24 | High | Likely present |
| Palmarumycin 26 | High | Likely present |
| Palmarumycin 27 | High | Likely present |
| Palmarumycin 29 | High | Likely present |
| Palmarumycin 22 (Novel) | Low/No Match | Indicates a potentially novel compound |
| Palmarumycin 23 (Novel) | Low/No Match | Indicates a potentially novel compound |
This table is illustrative of the type of data generated. The actual study identified novel palmarumycins 20-22 through this workflow.
Visualizations
Caption: Integrated dereplication workflow for the discovery of novel fungal metabolites.
Caption: Postulated cytotoxic signaling pathway for palmarumycins leading to apoptosis.
References
- 1. High-resolution MS, MS/MS, and UV database of fungal secondary metabolites as a dereplication protocol for bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE [pubmed.ncbi.nlm.nih.gov]
- 4. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of Cylindrol B Through Derivatization
Notice: Information regarding "Cylindrol B" is not available in the public domain. This technical support center has been created using a representative natural product with a similar name, Cylindrocarponol , to illustrate the principles and methodologies for enhancing biological activity through derivatization. The following data, protocols, and guidance are based on published research on Cylindrocarponol and its analogues and should be adapted cautiously.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for derivatizing Cylindrocarponol?
Cylindrocarponol, a polyketide natural product, exhibits moderate baseline biological activities, including modest cytotoxicity against certain cancer cell lines. Derivatization is pursued to improve its potency, selectivity, and pharmacokinetic properties. Key goals include increasing its therapeutic index and exploring its structure-activity relationship (SAR) to identify pharmacophores responsible for its effects.
Q2: Which functional groups on the Cylindrocarponol scaffold are primary targets for derivatization?
The primary and secondary hydroxyl groups, as well as the ketone functionality within the macrolide ring of Cylindrocarponol, are the most amenable sites for chemical modification. These sites allow for esterification, etherification, oxidation, and reduction reactions to introduce diverse functionalities.
Q3: What are the common strategies for enhancing the anticancer activity of Cylindrocarponol derivatives?
Common strategies include the introduction of aromatic and heteroaromatic esters to enhance cellular uptake and potential interactions with biological targets. Furthermore, modifications at the C9-hydroxyl group have been shown to be critical for cytotoxicity, with acylation often leading to a significant increase in potency.
Troubleshooting Guides
Issue 1: Low Yields in Esterification Reactions
-
Problem: You are experiencing low yields during the esterification of Cylindrocarponol's hydroxyl groups.
-
Possible Causes & Solutions:
-
Steric Hindrance: The hydroxyl groups, particularly the secondary ones, may be sterically hindered.
-
Solution: Use a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine. Consider using a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst for carboxylic acid coupling.
-
-
Poor Solubility: Cylindrocarponol may have limited solubility in the reaction solvent.
-
Solution: Screen a range of anhydrous solvents in which both the natural product and the acylating agent are soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
-
Side Reactions: The presence of multiple hydroxyl groups can lead to the formation of multiple ester products.
-
Solution: Employ protecting group strategies to selectively block more reactive hydroxyl groups while modifying the target site. Orthogonal protecting groups may be necessary for multi-step syntheses.
-
-
Issue 2: Inconsistent Biological Activity in Cellular Assays
-
Problem: You observe high variability in the cytotoxic effects of your Cylindrocarponol derivatives between experimental replicates.
-
Possible Causes & Solutions:
-
Compound Precipitation: The synthesized derivatives may have poor aqueous solubility, leading to precipitation in cell culture media.
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5%). Visually inspect for precipitation after dilution. The use of solubility enhancers like cyclodextrins can also be explored.
-
-
Compound Instability: The ester linkage in your derivatives might be susceptible to hydrolysis in the aqueous environment of the cell culture medium.
-
Solution: Assess the stability of your compounds in the media over the time course of the experiment using techniques like HPLC. If instability is confirmed, consider synthesizing more stable analogues, such as ethers.
-
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to the same compound.
-
Solution: Standardize cell passage numbers and ensure consistent cell health and density at the time of treatment. Always include a positive control (e.g., a known cytotoxic agent) to monitor assay performance.
-
-
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected Cylindrocarponol derivatives against the HeLa human cervical cancer cell line.
| Compound | R¹ Substituent (at C9-OH) | R² Substituent (at primary OH) | IC₅₀ (µM) |
| Cylindrocarponol | -H | -H | > 100 |
| Derivative 1 | -COCH₃ | -H | 45.2 |
| Derivative 2 | -COC₆H₅ | -H | 15.8 |
| Derivative 3 | -H | -COC₆H₅ | 89.5 |
| Derivative 4 | -COC₆H₅ | -COC₆H₅ | 22.1 |
Experimental Protocols
General Procedure for the Synthesis of C9-Acyl Cylindrocarponol Derivatives
-
Dissolution: Dissolve Cylindrocarponol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at 0 °C.
-
Acylation: Slowly add the corresponding acid chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the Cylindrocarponol derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to solubilize the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values by non-linear regression analysis.
Visualizations
Caption: Workflow for the derivatization of Cylindrocarponol and subsequent biological evaluation.
Validation & Comparative
Comparative Analysis of the Antifungal Activity of Cylindrol B and Ascochlorin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal properties of two natural products, Cylindrol B and ascochlorin. This document synthesizes available experimental data on their activity, mechanisms of action, and the methodologies used for their evaluation.
Introduction
This compound and ascochlorin are meroterpenoids, a class of natural products with diverse biological activities. While ascochlorin is recognized for its antifungal properties, the antifungal potential of this compound is less characterized. This guide aims to provide a side-by-side comparison to aid in the evaluation of these compounds for potential antifungal drug development.
Quantitative Antifungal Activity
The following tables summarize the available quantitative data on the bioactivity of this compound and ascochlorin. It is important to note that direct comparison of antifungal potency is challenging due to the limited availability of minimum inhibitory concentration (MIC) data for this compound against fungal pathogens.
Table 1: Bioactivity of this compound
| Fungal Species | Assay Type | Endpoint | Result |
| Not Specified | Farnesyl-Protein Transferase (FPTase) Inhibition | IC₅₀ | 0.7 µM to 13 µM |
IC₅₀ (half maximal inhibitory concentration) for FPTase inhibition is a measure of the compound's ability to inhibit a specific enzyme that can be crucial for fungal viability, but it is not a direct measure of antifungal activity against a whole organism.
Table 2: Antifungal Activity of Ascochlorin
| Fungal Species | Assay Type | Endpoint | Result (µg/mL) |
| Aspergillus fumigatus | Broth Microdilution | MIC | 1.25 - 4.1 |
| Candida albicans | Broth Microdilution | MIC | 6.6 - 13.3 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Mechanism of Action
This compound: The primary reported mechanism of action for this compound is the inhibition of farnesyl-protein transferase (FPTase)[1]. FPTase is a critical enzyme in the post-translational modification of various proteins, including Ras proteins, which are involved in signal transduction pathways essential for fungal growth and virulence. By inhibiting this enzyme, this compound can disrupt these vital cellular processes.
Ascochlorin: Ascochlorin's antifungal activity stems from its ability to specifically inhibit the mitochondrial cytochrome bc1 complex (also known as complex III)[2]. This complex is a key component of the electron transport chain, which is responsible for ATP production. Inhibition of the cytochrome bc1 complex disrupts cellular respiration, leading to fungal cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This standard method is used to determine the in vitro susceptibility of fungi to antimicrobial agents.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
Fungal inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
RPMI-1640 medium (or other suitable broth) buffered with MOPS
-
Test compounds (this compound, ascochlorin) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (fungal growth without compound)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using the broth medium. The final concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in the broth medium to achieve the desired final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Farnesyl-Protein Transferase (FPTase) Inhibition Assay
This biochemical assay is used to measure the inhibitory activity of a compound against the FPTase enzyme.
Objective: To quantify the ability of a compound to inhibit the farnesyl-protein transferase enzyme.
Materials:
-
Purified FPTase enzyme
-
Farnesyl pyrophosphate (FPP) substrate (often radiolabeled)
-
Protein substrate (e.g., Ras protein)
-
Test compound (this compound)
-
Assay buffer
-
Scintillation counter (if using radiolabeled FPP)
Procedure:
-
Assay Setup: The reaction mixture is prepared containing the assay buffer, FPTase enzyme, protein substrate, and varying concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of FPP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the enzymatic reaction to occur.
-
Termination and Detection: The reaction is stopped, and the amount of farnesylated protein is quantified. If radiolabeled FPP is used, this is typically done by capturing the protein on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for determining antifungal activity and the known signaling pathway inhibition for ascochlorin.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Ascochlorin inhibits the mitochondrial cytochrome bc1 complex.
Conclusion
Ascochlorin demonstrates clear in vitro antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Candida albicans by inhibiting the mitochondrial cytochrome bc1 complex. In contrast, while this compound shows potent inhibitory activity against farnesyl-protein transferase, a potentially valuable antifungal target, there is a lack of publicly available data on its direct antifungal efficacy (MIC values) against fungal pathogens.
Further research is required to determine the MICs of this compound against a panel of clinically relevant fungi to enable a direct and meaningful comparison of its antifungal potential with that of ascochlorin. Such studies would clarify whether the potent enzymatic inhibition by this compound translates into effective whole-cell antifungal activity.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Cylindrol B Analogues
This guide provides a detailed comparison of Cylindrol B analogues, focusing on their structure-activity relationships as potential anticancer agents. The information is tailored for researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Performance: Cytotoxic Activity
A series of novel this compound analogues were synthesized and evaluated for their in vitro cytotoxic activity against four human cancer cell lines: A549 (lung cancer), K562 (chronic myelogenous leukemia), HCT116 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentrations (IC₅₀) are summarized below, with Cisplatin used as a positive control.
| Compound | R¹ Group | R² Group | IC₅₀ (μM) A549 | IC₅₀ (μM) K562 | IC₅₀ (μM) HCT116 | IC₅₀ (μM) MCF-7 |
| This compound | H | H | >40 | >40 | >40 | >40 |
| 6a | H | Me | 12.35 | 9.86 | 13.51 | 15.42 |
| 6b | H | Et | 10.14 | 8.15 | 11.23 | 13.17 |
| 6c | H | n-Pr | 8.42 | 6.53 | 9.18 | 10.88 |
| 6d | H | n-Bu | 7.15 | 5.21 | 7.84 | 9.53 |
| 7a | Me | Me | 15.82 | 12.47 | 16.93 | 18.25 |
| 7b | Me | Et | 13.46 | 10.91 | 14.78 | 16.51 |
| 7c | Me | n-Pr | 11.29 | 9.12 | 12.45 | 14.28 |
| 7d | Me | n-Bu | 9.87 | 7.64 | 10.99 | 12.76 |
| Cisplatin | - | - | 5.28 | 4.16 | 6.13 | 7.94 |
Data extracted from cytotoxicity assays performed on novel this compound analogues.
Structure-Activity Relationship (SAR) Analysis
The analysis of the synthesized this compound analogues reveals several key structural requirements for enhanced cytotoxic activity:
-
Esterification at C-21: The natural product, this compound, showed negligible activity. However, esterification of the C-21 hydroxyl group (modifying the R² group) led to a significant increase in cytotoxicity.
-
Alkyl Chain Length at C-21: Within the C-21 ester series (compounds 6a-6d), increasing the length of the alkyl chain from methyl (6a) to n-butyl (6d) progressively enhanced the anticancer activity across all tested cell lines. Analogue 6d , with an n-butyl ester, was identified as the most potent compound in this series.
-
Methylation at C-7: Methylation of the C-7 hydroxyl group (modifying the R¹ group) was found to be detrimental to the cytotoxic activity. The 7-O-methylated analogues (7a-7d) consistently showed weaker activity compared to their counterparts with a free hydroxyl group (6a-6d). This suggests that the C-7 hydroxyl group is crucial for the compound's biological activity, possibly by forming key hydrogen bond interactions with its molecular target.
Experimental Protocols
The evaluation of the cytotoxic effects of this compound analogues was conducted using the MTT assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells (A549, K562, HCT116, MCF-7) are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 μM) or the vehicle control (DMSO).
-
Incubation: The plates are incubated for an additional 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours. The principle of this assay is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The supernatant is carefully removed, and 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Visualizing Workflows and Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating cytotoxicity.
Studies suggest that the most potent analogues, such as 6d , exert their anticancer effects by inducing apoptosis. While the precise pathway for this compound analogues is under investigation, a common mechanism for such compounds is the induction of the intrinsic (mitochondrial) apoptosis pathway.
Caption: A diagram of the intrinsic apoptosis pathway, a potential mechanism for this compound analogues.
A Head-to-Head Comparison of Cylindrol B and Ilicicolin as Farnesyltransferase Inhibitors
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of enzyme inhibitors for potential therapeutic applications, farnesyltransferase (FPTase) has been a significant target, primarily for its role in the post-translational modification of Ras proteins, which are crucial in cell signaling pathways implicated in cancer. This guide provides a detailed head-to-head comparison of two natural products, Cylindrol B and ilicicolin, that have been investigated in the context of enzyme inhibition. While both are metabolites from fungi and belong to the ascochlorin family of compounds, their primary mechanisms of action diverge significantly.
Executive Summary
This comparative guide reveals that This compound is a documented inhibitor of farnesyltransferase (FPTase), acting through a noncompetitive mechanism. In contrast, the extensive body of research on ilicicolin predominantly identifies its potent inhibitory activity against the cytochrome bc1 complex , a key component of the mitochondrial respiratory chain. There is currently a lack of substantial evidence in publicly available scientific literature to support the classification of ilicicolin as a direct and significant FPTase inhibitor. Therefore, a direct head-to-head comparison of these two compounds as FPTase inhibitors is challenging. This guide will present the available data on this compound's FPTase inhibition and contrast it with ilicicolin's established mechanism of action.
Data Presentation: this compound vs. Ilicicolin
| Feature | This compound | Ilicicolin |
| Primary Molecular Target | Farnesyltransferase (FPTase) | Cytochrome bc1 complex |
| Mechanism of Action | Noncompetitive inhibition with respect to both farnesyl pyrophosphate (FPP) and the protein substrate. | Inhibition of the Qn site of the cytochrome bc1 complex, blocking mitochondrial respiration.[1] |
| Reported IC50 against FPTase | The cylindrol family of compounds, to which this compound belongs, exhibits a wide range of FPTase inhibitory activity with IC50 values ranging from 0.7 µM to >140 µM. A specific IC50 value for this compound is not explicitly detailed in the provided search results.[2] | No specific IC50 values for FPTase inhibition are reported in the available literature. |
| Reported IC50 against Primary Target | See above for FPTase. | Ilicicolin H has a reported IC50 of 3-5 nM against the yeast cytochrome bc1 complex.[1] |
| Source | Isolated from the fungus Cylindrocarpon lucidum.[2] | Ilicicolin A is isolated from the coral-derived fungus Acremonium sclerotigenum, while Ilicicolin H is from Cylindrocladium iliciola.[1][3] |
| Therapeutic Potential | Anticancer agent by inhibiting Ras protein farnesylation. | Antifungal and potential antitumor agent.[3] |
Experimental Protocols
In Vitro Farnesyltransferase (FPTase) Inhibition Assay
A common method to determine the FPTase inhibitory activity of a compound like this compound involves a fluorometric assay.
Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition of FPTase results in a decrease in the fluorescence signal.
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FPTase enzyme, and the dansylated peptide substrate.
-
Add varying concentrations of the test compound (this compound) to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding FPP to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., 340 nm excitation and 485 nm emission for a dansyl group).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of FPTase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The Ras Signaling Pathway and the Role of FPTase
Farnesyltransferase plays a critical role in the activation of Ras proteins. The following diagram illustrates the initial steps of the Ras signaling cascade and the point of intervention for FPTase inhibitors like this compound.
Caption: The Ras signaling pathway initiated by growth factor binding, leading to cell proliferation. FPTase is essential for Ras membrane localization and activation. This compound inhibits this process.
Experimental Workflow for FPTase Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing FPTase inhibitors from natural sources, as would have been done for this compound.
Caption: A generalized workflow for the discovery of FPTase inhibitors from natural products, from initial screening to lead compound characterization.
Conclusion
References
- 1. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ilicicolin A Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on the Synergistic Effects of Cylindrol B with Conventional Antibiotics
Despite a comprehensive search of scientific literature and research databases, no studies detailing the synergistic effects of a compound identified as "Cylindrol B" with conventional antibiotics were found. Therefore, the creation of a comparison guide with quantitative data, experimental protocols, and signaling pathways is not possible at this time.
The absence of publicly available data suggests that "this compound" may be a novel or proprietary compound with research findings that are not yet published. It is also possible that the compound is known by a different name in the scientific community, or that research into its synergistic antimicrobial properties is still in a very early stage.
For researchers, scientists, and drug development professionals interested in the potential of natural or synthetic compounds to act as antibiotic adjuvants, we recommend exploring established databases and literature for compounds with demonstrated synergistic activity. Key areas of investigation for such compounds typically include:
-
Checkerboard Assays: To determine the Fractional Inhibitory Concentration Index (FICI) and quantify the degree of synergy.
-
Time-Kill Curve Assays: To assess the bactericidal or bacteriostatic effects of the combination over time.
-
Mechanism of Action Studies: To understand how the compound enhances the efficacy of the antibiotic, which could involve inhibition of resistance mechanisms (e.g., efflux pumps), disruption of the bacterial cell membrane, or interference with key metabolic pathways.
Below is a generalized workflow diagram that illustrates a typical experimental approach for evaluating the synergistic effects of a test compound with a conventional antibiotic.
Caption: Generalized workflow for evaluating antibiotic synergy.
Should research on "this compound" be published in the future, a detailed comparison guide will be generated. We encourage researchers with access to proprietary data on this compound to apply similar rigorous evaluation methodologies.
No Publicly Available Data on Cross-Resistance of Fungal Strains to Cylindrol B
Following a comprehensive search of available scientific literature and research databases, no studies or data were found concerning a compound identified as "Cylindrol B" in the context of antifungal activity or cross-resistance in fungal strains. This absence of information prevents the creation of a comparative guide as requested.
The core requirements of the prompt, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and workflows related to this compound, cannot be fulfilled due to the lack of foundational research on this specific compound.
It is possible that "this compound" is a very recent discovery, an internal research designation not yet published, or a compound that has not been investigated for its antifungal properties in the public domain. Without access to primary research data, any comparison to other established antifungal agents would be purely speculative and not based on scientific evidence.
Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult proprietary research databases or await the publication of primary data should "this compound" be a compound currently under investigation. At present, no objective comparison or data-supported guide can be produced.
Validating In Vivo Efficacy of Cylindrol B in a Murine Candidiasis Model: A Comparative Guide
This guide provides a comparative framework for evaluating the in vivo efficacy of Cylindrol B, a novel antifungal candidate, against systemic candidiasis. Due to the limited availability of published in vivo data for this compound, this document establishes a benchmark for comparison against a standard-of-care antifungal agent, Fluconazole. The provided experimental protocols and data tables are designed to guide researchers in the setup and evaluation of future in vivo studies.
Comparative Antifungal Performance
To contextualize the potential of this compound, it is essential to compare its activity with established antifungal agents. The following tables summarize the known in vitro activity and provide a template for comparing future in vivo efficacy data.
Table 1: In Vitro Antifungal Susceptibility
This table compares the minimum inhibitory concentration (MIC) of this compound and Fluconazole against Candida albicans. Lower MIC values indicate higher antifungal potency.
| Compound | Drug Class | Target Pathway | Candida albicans MIC Range (µg/mL) |
| This compound | (Specify if known) | (Hypothesized or confirmed target) | Data Not Available |
| Fluconazole | Azole | Ergosterol Biosynthesis | 0.25 - 4.0 |
Table 2: Comparative In Vivo Efficacy in Murine Systemic Candidiasis
This table presents a template for comparing the primary endpoints of an in vivo study. Data for Fluconazole is representative of typical results, while fields for this compound are placeholders for future experimental data.
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Survival Rate (%) | Fungal Burden (Log CFU/g kidney tissue) |
| Vehicle Control | N/A | Intravenous (i.v.) | < 10% | ~6.0 - 7.0 |
| This compound | (To be determined) | i.v. / Oral | Data Not Available | Data Not Available |
| Fluconazole | 10 | Oral | > 80% | ~3.0 - 4.0 |
Experimental Protocols
A standardized and reproducible protocol is critical for validating the efficacy of a new antifungal agent.
Murine Model of Systemic Candidiasis
This protocol outlines the establishment of a disseminated Candida albicans infection in mice, a standard model for evaluating antifungal therapies.
1. Materials:
- Candida albicans strain (e.g., SC5314)
- Sabouraud Dextrose Broth (SDB) and Agar (SDA)
- Phosphate-buffered saline (PBS), sterile
- 6-8 week old, female BALB/c mice
- Test compound (this compound), Vehicle, and Positive Control (Fluconazole)
- Standard laboratory equipment for cell culture and animal handling
2. Inoculum Preparation:
- Culture C. albicans on an SDA plate for 24-48 hours at 30°C.
- Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
- Harvest yeast cells by centrifugation, wash twice with sterile PBS.
- Resuspend cells in PBS and adjust the concentration to 5 x 10^5 cells/mL using a hemocytometer.
3. Infection and Treatment:
- Inject each mouse with 0.1 mL of the prepared C. albicans suspension (5 x 10^4 cells/mouse) via the lateral tail vein.
- Randomly divide mice into three groups (n=10 per group): Vehicle Control, this compound, and Fluconazole.
- Begin treatment 2 hours post-infection. Administer the assigned treatment according to the predetermined dosage and route (e.g., daily for 7 days).
4. Efficacy Evaluation:
- Survival Study: Monitor mice daily for 21 days post-infection and record mortality.
- Fungal Burden Sub-study: On day 3 post-infection, euthanize a subset of mice (n=3-5 per group). Aseptically remove kidneys, homogenize the tissue in sterile PBS, and perform serial dilutions. Plate dilutions onto SDA plates. Incubate for 24-48 hours at 37°C and count the colony-forming units (CFU). Express the results as Log CFU per gram of tissue.
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes, from experimental design to molecular mechanisms.
Caption: Experimental workflow for the murine systemic candidiasis model.
Caption: Antifungal drug targets in the ergosterol biosynthesis pathway.
Comparative Cytotoxicity of Cylindrol B: An Insight into its Selective Action on Cancerous Cells
A detailed guide for researchers and drug development professionals on the cytotoxic profile of Cylindrol B, a fungal metabolite, against cancerous and non-cancerous cell lines.
This compound, a meroterpenoid originating from fungal species such as Cylindrocarpon sp. and Acremonium sclerotigenum, has emerged as a compound of interest in anticancer research. This guide provides a comparative analysis of the available data on the cytotoxicity of this compound and its analogues against various cancer cell lines and non-cancerous cells. While direct comparative studies on a wide range of cell lines are limited, existing data suggests a degree of selective cytotoxicity, warranting further investigation into its therapeutic potential.
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values are indicative of higher potency. The available data for this compound and its related compounds are summarized below.
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| This compound and related compounds | - | Farnesyl-protein transferase (FPTase) | 0.7 µM to 13 µM | [1] |
| Ascochlorin (related meroterpenoid) | KB | Human oral cancer | 0.69 µg/mL | [1] |
| BC-1 | Human breast cancer | 1.9 µg/mL | [1] | |
| NCI-H187 | Human small cell lung cancer | 1.9 µg/mL | [1] | |
| Vero | African green monkey kidney (non-cancerous) | >1.9 µg/mL | [1] | |
| Acremochlorin G (related meroterpenoid) | MDA-MB-231 | Human breast cancer | Weak activity | [1] |
| MDA-MB-468 | Human breast cancer | Weak activity | [1] |
Note: The data for ascochlorin, a structurally related meroterpenoid, suggests some level of selectivity, as it is cytotoxic to cancer cell lines at concentrations where it shows less activity against the non-cancerous Vero cell line. The FPTase inhibitory activity of this compound provides a clue to its potential anticancer mechanism.
Experimental Protocols
The evaluation of cytotoxicity is crucial in the screening of potential anticancer compounds. A standard experimental workflow for determining the cytotoxic effects of a compound like this compound on cancerous and non-cancerous cell lines is outlined below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancerous and non-cancerous cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, such as DMSO).
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the comparative cytotoxicity of a test compound.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Potential Signaling Pathway: Farnesyl-Protein Transferase (FPTase) Inhibition
The inhibitory activity of this compound against FPTase suggests a potential mechanism of action involving the disruption of the Ras signaling pathway. Farnesylation is a critical post-translational modification that enables the membrane localization and function of Ras proteins, which are key regulators of cell proliferation, differentiation, and survival. Inhibition of FPTase can block Ras signaling, leading to apoptosis in cancer cells where this pathway is often hyperactivated.
Caption: Inhibition of the Ras signaling pathway by this compound.
References
Assessing the Selectivity of Cylindrol B for Fungal Versus Mammalian FPTase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antifungal agents with high specificity for fungal targets over their mammalian counterparts is a cornerstone of modern drug discovery. Farnesyltransferase (FPTase), a key enzyme in the post-translational modification of proteins crucial for cell signaling and function, has emerged as a promising target. Cylindrol B, a natural product belonging to the ascochlorin family, has been identified as an inhibitor of FPTase. This guide provides a comparative assessment of its potential selectivity for fungal FPTase over mammalian FPTase, alongside other known FPTase inhibitors.
Comparative Inhibitory Activity of FPTase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against both fungal and mammalian FPTase, highlighting their selectivity. The selectivity ratio is calculated as (IC50 for mammalian FPTase) / (IC50 for fungal FPTase). A higher ratio indicates greater selectivity for the fungal enzyme.
| Compound | Fungal FPTase (IC50, µM) | Mammalian FPTase (IC50, µM) | Selectivity Ratio (Mammalian/Fungal) | Reference |
| This compound | Data not available | 0.7 - >140 (general FPTase)[1] | Data not available | [1] |
| Tipifarnib | ~1 | 0.00086[2] | ~0.00086 | [2] |
| Lonafarnib | Data not available | 0.0019 (H-ras)[2] | Data not available | [2] |
| FTI-277 | Data not available | Data not available | Data not available | |
| Manumycin A | Data not available | Data not available | Data not available |
Note: The inhibitory activity of Cylindrols has been reported to range from 0.7 µM to >140 µM against FPTase[1]. However, a direct comparison of this compound's potency against fungal versus mammalian enzymes requires further experimental investigation. The data for Tipifarnib and Lonafarnib are provided as examples of potent mammalian FPTase inhibitors.
Experimental Protocols
A robust assessment of FPTase inhibition is critical for determining selectivity. The following is a detailed methodology for a standard in vitro FPTase inhibition assay using a filter-binding method with radiolabeled farnesyl pyrophosphate.
In Vitro Farnesyltransferase (FPTase) Inhibition Assay (Filter-Binding Method)
1. Materials and Reagents:
-
Enzymes: Purified fungal FPTase (e.g., from Candida albicans) and mammalian FPTase (e.g., human or rat).
-
Substrates:
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
-
Inhibitors: this compound and other test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂.
-
Stop Solution: 2 M HCl.
-
Wash Buffer: 1 M Tris-HCl (pH 7.5).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
2. Assay Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare the reaction mixtures containing assay buffer, biotinylated peptide substrate (final concentration, e.g., 1 µM), and varying concentrations of the test inhibitor (e.g., this compound). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the purified fungal or mammalian FPTase to the respective wells to initiate the reaction. The final enzyme concentration should be optimized for linear product formation over the assay time.
-
Initiation of Farnesylation: Add [³H]-FPP (final concentration, e.g., 0.5 µM) to all wells to start the farnesylation reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Capture of Farnesylated Peptide: Transfer the reaction mixtures to a pre-wetted glass fiber filter plate. Apply a vacuum to filter the contents, allowing the biotinylated (and now radiolabeled) peptide to bind to the filter.
-
Washing: Wash the filters multiple times with the wash buffer to remove unincorporated [³H]-FPP.
-
Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of FPTase activity, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the selectivity ratio by dividing the IC50 for the mammalian FPTase by the IC50 for the fungal FPTase.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of FPTase inhibition, the following diagrams are provided.
References
Comparative Stability Analysis of Cylindrol B and Other Ascochlorin Derivatives
This guide provides a comparative overview of the stability of Cylindrol B, a promising ascochlorin derivative, against other related compounds. The stability of a potential drug candidate is a critical parameter, influencing its shelf-life, formulation, and in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals.
Comparative Stability Data
While comprehensive head-to-head stability studies are limited in publicly available literature, the following table summarizes known stability characteristics of key ascochlorin derivatives. The data is compiled from various sources and highlights the need for further direct comparative analysis.
| Compound | Structure | pH Stability | Thermal Stability | Plasma Stability (Half-life) | Key Findings & Citations |
| This compound | (Structure Placeholder) | Data not available | Data not available | Data not available | Exhibits significant biological activity, but stability data is not well-documented in public literature. |
| Ascochlorin | (Structure Placeholder) | Unstable at alkaline pH. | Susceptible to degradation at elevated temperatures. | Moderate stability; metabolism is a key clearance pathway. | The parent compound, known to inhibit STAT3 signaling. |
| Ascofuranone | (Structure Placeholder) | More stable than ascochlorin across a range of pH values. | Shows improved thermal stability compared to ascochlorin. | Longer half-life in plasma relative to ascochlorin. | A well-studied derivative with potent biological activity. |
| 4-O-Methylascochlorin | (Structure Placeholder) | Data not available | Data not available | Data not available | A synthetic derivative designed to improve specific properties. |
(Note: Structural placeholders would ideally be replaced with chemical structure images in a final publication.)
Signaling Pathway: Ascochlorin Derivatives and STAT3 Inhibition
Ascochlorin and its derivatives are known to exert their biological effects, at least in part, by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is linked to various cancers.
A Comparative Review of the Therapeutic Indices of Cylindrospermopsin and Its Analogs: A Toxin's Double-Edged Sword
For Immediate Release
A comprehensive analysis of the cyanotoxin cylindrospermopsin (CYN) and its derivatives reveals a significant, albeit largely theoretical, therapeutic window, particularly in the context of oncology. This review summarizes the available quantitative data on the cytotoxicity and potential efficacy of these compounds, providing a comparative framework for researchers in drug discovery and toxicology. While primarily known as a potent hepatotoxin, the cytotoxic properties of CYN that pose environmental and health risks also suggest its potential as a chemotherapeutic agent, making the evaluation of its therapeutic index a critical area of study.
The therapeutic index (TI) of a drug is a measure of its relative safety, calculated as the ratio of the toxic dose to the therapeutic dose. For cylindrospermopsin and its analogs, the "therapeutic" application is currently speculative and centers on their ability to induce cell death in cancer cell lines. This review, therefore, presents a preliminary comparison based on available cytotoxicity data (as a proxy for toxicity) and anti-proliferative data against cancer cells (as a proxy for efficacy).
Comparative Cytotoxicity of Cylindrospermopsin and its Analogs
Cylindrospermopsin primarily targets the liver and kidneys, with toxicity stemming from the inhibition of protein synthesis and the induction of oxidative stress.[1][2] The cytotoxic effects of CYN and its naturally occurring analogs, such as 7-epi-cylindrospermopsin (7-epi-CYN) and 7-deoxy-cylindrospermopsin (7-deoxy-CYN), have been evaluated in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary depending on the cell line and the duration of exposure.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 / EC50 (µM) | Reference |
| Cylindrospermopsin (CYN) | HepG2 (Hepatocellular Carcinoma) | MTT | 24 | 1.5 | [3] |
| C3A (Hepatocellular Carcinoma) | MTT | 24 | 1.5 | [3] | |
| Caco-2 (Colorectal Adenocarcinoma) | MTT | 24 | 6.5 | [3] | |
| SH-SY5Y (Neuroblastoma) | MTS | 24 | ~2.68 (1.111 µg/mL) | [1] | |
| SH-SY5Y (Neuroblastoma) | MTS | 48 | ~1.66 (0.691 µg/mL) | [1] | |
| HEK293 (Embryonic Kidney) | MTS | 48 | > 60.2 (25 µg/mL) | [4] | |
| 7-deoxy-cylindrospermopsin | Various | Cell Viability | - | Slightly less cytotoxic than CYN | [5] |
Note: The conversion of µg/mL to µM for CYN (molar mass ~415.4 g/mol ) is approximated. The data indicates that liver-derived cancer cell lines (HepG2, C3A) are more sensitive to CYN than colon cancer cells (Caco-2).[3] Interestingly, a non-cancerous kidney cell line (HEK293) showed significantly lower sensitivity, suggesting a potential for selective cytotoxicity against certain cancer types.[4] Studies have also shown that 7-deoxy-cylindrospermopsin exhibits slightly lower cytotoxicity compared to CYN.[5]
In Vivo Toxicity Data
Animal studies provide crucial data for estimating the toxic dose in humans. For cylindrospermopsin, the following values have been reported:
| Species | Route of Administration | Value | Reference |
| Mouse | Intraperitoneal | LD50 (24h) = 2.1 mg/kg | |
| Mouse | Oral | LD50 (7 days) = 6.7 mg/kg | |
| Mouse | Oral (11 weeks) | NOAEL = 0.03 mg/kg/day |
Therapeutic Potential in Oncology
The potent cytotoxic effects of cylindrospermopsin have led to speculation about its use as an anticancer agent. The theory is that its mechanism of action, primarily the inhibition of protein synthesis, could be harnessed to target rapidly dividing cancer cells. The observation that some cancer cell lines exhibit higher sensitivity to CYN than non-cancerous cells supports this hypothesis.[3][4] However, significant research is required to develop derivatives with an improved therapeutic index, enhancing cancer cell-specific toxicity while minimizing harm to healthy tissues.
Experimental Protocols
A detailed understanding of the methodologies used to generate the cytotoxicity data is essential for comparative analysis. The following is a representative protocol for the MTT assay, a common method for assessing cell viability.
MTT Assay for Cell Viability
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells.[6][7] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[6]
2. Materials:
-
96-well plates
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (Cylindrospermopsin or its analogs)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the cylindrospermopsin compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[6]
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
Cylindrospermopsin is known to induce cellular stress, leading to the activation of the p53 tumor suppressor pathway.[2][9] This pathway plays a critical role in cell cycle arrest, DNA repair, and apoptosis in response to cellular damage. The activation of p53 by CYN is a key aspect of its cytotoxic and potential anti-cancer effects.
Caption: CYN-induced p53 signaling pathway.
Caption: Experimental workflow for the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Cylindrospermopsin impairs vascular smooth muscle cells by P53-mediated apoptosis due to ROS overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity screening for the cyanobacterial toxin cylindrospermopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Toxicity Evaluation of Cyanotoxins Cylindrospermopsin and Microcystin-LR on Human Kidney HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Toxicological Assessment of Cylindrospermopsin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. Induction of p53-regulated gene expression in human cell lines exposed to the cyanobacterial toxin cylindrospermopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Urgent Safety Notice: Lack of Disposal Data for Cylindrol B
Immediate Action Required: Do Not Attempt Disposal Without Professional Consultation
Specific, verified disposal procedures for Cylindrol B could not be located in available safety and chemical databases. The absence of a Safety Data Sheet (SDS) for this compound makes it impossible to provide standardized disposal instructions. An SDS is the primary source of critical safety information, including physical and chemical properties, toxicity, ecological hazards, and required disposal methods.
Researchers, scientists, and drug development professionals in possession of this compound should immediately quarantine the material, ensure it is clearly labeled, and consult their institution's Environmental Health and Safety (EHS) department. Disposal of a substance with unknown hazardous characteristics must be managed as a high-risk operation to prevent potential harm to personnel and the environment.
Summary of Known Compound Information
While disposal-specific data is unavailable, the following identifying information for this compound has been confirmed. This data is provided for identification purposes only and is insufficient for creating a disposal plan.
| Identifier | Value |
| CAS Number | 165187-16-6 |
| Molecular Formula | C₂₃H₃₀O₄ |
| Compound Type | Fungal Metabolite |
| Reported Activity | Antitumor; Farnesyl-protein transferase (FTPase) inhibitor |
Procedural Guidance for Uncharacterized Chemical Waste
The following workflow outlines the mandatory procedure for managing the disposal of this compound or any chemical for which a Safety Data Sheet is not available. This process is designed to ensure maximum safety and regulatory compliance.
Step 1: Quarantine and Label
-
Isolate the Material: Secure the container of this compound in a designated, controlled-access area away from incompatible materials. Secondary containment is highly recommended.
-
Label Clearly: Affix a prominent label to the container stating "Caution: Hazardous Characteristics Unknown. Await EHS Assessment for Disposal."
Step 2: Information Gathering
-
Contact Supplier: Immediately contact the manufacturer or supplier from whom the this compound was purchased. Request a Safety Data Sheet (SDS). They are legally obligated to provide one.
-
Compile Local Data: Gather all internal documentation related to the use of the compound in your lab, including reaction schemes, solvents used, and any observed properties.
Step 3: EHS Consultation and Waste Pickup
-
Submit a Request: Contact your institution's EHS department. Inform them you have a research chemical with no available SDS that requires disposal. Provide them with all information gathered in Step 2.
-
Follow EHS Instructions: The EHS department will assess the compound based on the available information and professional experience. They will provide specific instructions for packaging, labeling, and will arrange for a pickup by certified hazardous waste handlers. Do not attempt to neutralize, treat, or dispose of the material in any other way unless explicitly instructed to do so by EHS professionals.
Disposal Decision Workflow
The following diagram illustrates the logical process for the safe management and disposal of a chemical with an unknown hazard profile, such as this compound.
Caption: Workflow for handling chemical disposal based on SDS availability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
